3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNGFCRJATSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236862-38-6 | |
| Record name | Azetidine, 3-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236862-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for the free base and presents a representative synthetic protocol based on established methodologies for analogous compounds. The guide also explores the potential biological significance of this molecule by examining the roles of its key structural motifs—the azetidine ring and the trifluoromethylphenoxy group—in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, generalized experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and key molecular features.
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the 3-position with a phenoxy group, which in turn is para-substituted with a trifluoromethyl group. The hydrochloride salt form enhances the compound's solubility in aqueous media.
The azetidine ring provides a rigid scaffold, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets.[1] The trifluoromethyl group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability and membrane permeability of a molecule due to its lipophilicity and electron-withdrawing nature.[1]
Table 1: Chemical Identifiers and Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| CAS Number | 76263-21-3 |
Table 2: Physicochemical Properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
| Property | Value |
| Boiling Point | 257 °C |
| Density | 1.277 g/cm³ |
| Flash Point | 109 °C |
Synthesis and Experimental Protocols
The synthesis of 3-phenoxyazetidine derivatives commonly proceeds via the reaction of a protected 3-hydroxyazetidine with a corresponding phenol.[5][6] A widely used method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.[5] The following is a representative, generalized protocol for the synthesis of this compound, based on established methods for similar compounds.
Representative Synthetic Protocol
Step 1: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine.
Step 2: Deprotection to form this compound
-
Dissolve the purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a suitable organic solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid (excess).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Caption: Synthetic workflow for 3-(4-(Trifluoromethyl)phenoxy)azetidine HCl.
Potential Biological Significance and Applications
While specific biological activity data for this compound is not available in the reviewed literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
-
Azetidine Scaffold: The conformationally constrained azetidine ring is a privileged scaffold in drug discovery.[7][8] Its rigid nature can lead to improved binding to target proteins and can positively influence pharmacokinetic properties. Azetidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents, as well as for treating central nervous system disorders.[9]
-
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a key functional group in many pharmaceuticals.[1] Its strong electron-withdrawing properties and high lipophilicity can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target.[1]
-
Phenoxy Linkage: The phenoxy group provides a linker between the azetidine core and the trifluoromethylphenyl moiety. This linkage can be crucial for orienting the molecule within a protein's binding pocket to achieve optimal interactions.
Given these features, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its structure suggests potential for interaction with various biological targets, and it could be a candidate for screening in drug discovery programs targeting a range of diseases.
Caption: Key structural features and their potential roles in biological activity.
Conclusion
This compound is a chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are sparse in the current literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the rationale for its potential utility based on the well-established roles of its constituent structural motifs. Further research is warranted to fully characterize this compound and explore its biological activity profile.
References
- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Hypothetical Mechanism of Action: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Disclaimer: No direct experimental data for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride was found in the public domain at the time of this report. The following in-depth technical guide is a hypothesized mechanism of action based on the structure-activity relationships of analogous compounds, primarily the well-characterized selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and other substituted azetidine derivatives. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework for potential future investigation.
Executive Summary
Based on its structural similarity to known psychoactive compounds, this compound is postulated to function as a monoamine reuptake inhibitor, with a likely primary affinity for the serotonin transporter (SERT). The trifluoromethylphenyl group is a key pharmacophore in several potent SERT inhibitors, including Fluoxetine. The azetidine ring, a rigid four-membered heterocycle, likely serves as a constrained scaffold to orient the phenoxy moiety for optimal interaction with the transporter binding site. This document outlines the putative mechanism of action, potential signaling pathways, and suggested experimental protocols to validate these hypotheses.
Structural Analogs and Rationale for Hypothetical Mechanism
The core structure of this compound shares key features with Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), a widely studied antidepressant.[1][2] Both molecules contain the 4-(trifluoromethyl)phenoxy moiety. In Fluoxetine, this group is critical for its high-affinity binding to the serotonin transporter, leading to the inhibition of serotonin reuptake from the synaptic cleft.[1] This blockade increases the concentration of serotonin available to bind to postsynaptic receptors, initiating a cascade of downstream signaling events believed to be responsible for its antidepressant effects.
Furthermore, various azetidine derivatives have been explored for their neurological activity, including as gamma-aminobutyric acid (GABA) uptake inhibitors.[3] The rigid nature of the azetidine ring can confer high binding affinity and selectivity for specific biological targets.[3]
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | Core Scaffold | Key Functional Groups | Known/Hypothesized Primary Target |
| This compound | Azetidine | 4-(Trifluoromethyl)phenoxy | Hypothesized: Serotonin Transporter (SERT) |
| Fluoxetine | Propan-1-amine | 4-(Trifluoromethyl)phenoxy, Phenyl, Methylamino | Serotonin Transporter (SERT)[1][2] |
| Norfluoxetine (active metabolite of Fluoxetine) | Propan-1-amine | 4-(Trifluoromethyl)phenoxy, Phenyl, Amino | Serotonin Transporter (SERT)[4] |
| 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride | Azetidine | 3-methoxy, 3-trifluoromethyl | GABA uptake inhibitor[3] |
Proposed Mechanism of Action: SERT Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).
Binding to SERT
It is proposed that the compound binds to the allosteric site of the SERT protein. The 4-(trifluoromethyl)phenoxy group is expected to be the primary interacting moiety, inserting into a hydrophobic pocket within the transporter. The azetidine nitrogen, likely protonated at physiological pH, could form ionic or hydrogen bond interactions with key amino acid residues in the binding site.
Inhibition of Serotonin Reuptake
This binding event is predicted to induce a conformational change in the SERT protein, effectively locking it in a state that is unable to bind and transport serotonin from the synaptic cleft back into the presynaptic neuron.
Downstream Signaling
The resulting increase in synaptic serotonin levels would lead to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). Chronic administration is hypothesized to lead to adaptive changes in the serotonergic system, including the desensitization and downregulation of certain serotonin receptors, which is a common feature of many antidepressant therapies.[1]
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.
In Vitro Binding Assays
Objective: To determine the binding affinity of this compound for monoamine transporters (SERT, NET, DAT).
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing recombinant human SERT, NET, or DAT.
-
Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT) and increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. This will quantify the compound's binding affinity for each transporter.
In Vitro Functional Assays
Objective: To assess the functional inhibitory activity of the compound on serotonin reuptake.
Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human SERT.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound.
-
Uptake Initiation: Add [³H]serotonin to the medium and incubate for a short period to allow for uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
Potential Clinical Relevance
Should the hypothesized mechanism of action be confirmed, this compound could have therapeutic potential in disorders responsive to enhanced serotonergic neurotransmission. Clinical trials for compounds with similar mechanisms, such as Fluoxetine, have demonstrated efficacy in treating a range of conditions.[5][6][7] These include major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][2]
Conclusion
While lacking direct experimental evidence, the structural features of this compound strongly suggest a mechanism of action centered on the inhibition of the serotonin transporter. This hypothesis is built upon the well-established pharmacology of Fluoxetine and the known neuroactivity of other azetidine-containing compounds. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this proposed mechanism. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
- 1. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 4. Norfluoxetine | C16H16F3NO | CID 4541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical trials - Flu - UF Health [ufhealth.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Biological Profile of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride: A Technical Overview
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific biological activity data for 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. While this molecule is recognized as a chemical building block, detailed studies on its mechanism of action, binding affinities, and functional effects on biological systems are not presently documented.
In the course of this investigation, a structurally distinct compound, PCC0208025 (also known as BMS202) , was frequently identified in the context of related chemical space searches. PCC0208025 is a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) protein, a critical target in cancer immunotherapy. Given the interest in the biological activity of novel chemical entities, this guide will provide an in-depth technical overview of the biological activity of PCC0208025 as a case study in small molecule immuno-oncology.
Case Study: The Biological Activity of PCC0208025, a PD-L1 Inhibitor
PCC0208025 is a small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is a key checkpoint in the immune system that can be exploited by cancer cells to evade immune destruction. By blocking this pathway, PCC0208025 aims to restore the anti-tumor activity of the immune system.
Quantitative Biological Data
The following table summarizes the key quantitative data for the biological activity of PCC0208025.
| Parameter | Value | Assay | Source |
| IC50 (PD-1/PD-L1 Binding) | 0.018 µM | HTRF Binding Assay | [1][2] |
| IC50 (PD-1/PD-L1 Binding) | 235 nM | HTRF Binding Assay | [1] |
Note: The discrepancy in IC50 values is attributed to the use of different HTRF assay kits in the cited studies.
Mechanism of Action and Signaling Pathway
PCC0208025 functions by directly binding to PD-L1, which prevents its association with the PD-1 receptor on T-cells. This blockade abrogates the downstream signaling cascade that leads to T-cell exhaustion and suppression of the anti-tumor immune response. The restored T-cell activity results in enhanced cancer cell killing.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of PCC0208025 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.
-
Principle: The assay relies on the fluorescence resonance energy transfer between a Europium cryptate-labeled anti-His tag antibody (donor) bound to His-tagged PD-L1 and a d2-labeled PD-1 (acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are in close proximity, resulting in a high HTRF signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
-
Protocol:
-
Recombinant human PD-L1 protein is incubated with an anti-His-Europium antibody.
-
d2-labeled recombinant human PD-1 protein is added to the mixture.
-
PCC0208025 is added at various concentrations to the wells of a microplate.
-
The reaction is incubated to allow for binding to occur.
-
The HTRF signal is read at 665 nm (acceptor emission) and 620 nm (donor emission).
-
The ratio of the two emission signals is calculated, and the IC50 value is determined by plotting the signal ratio against the compound concentration.
-
In Vivo Murine Melanoma Model
This experiment evaluates the anti-tumor efficacy of PCC0208025 in a living organism.[3]
-
Principle: B16-F10 melanoma cells, which are syngeneic to C57BL/6 mice, are implanted into the mice. The growth of these tumors is monitored following treatment with the test compound. This model allows for the assessment of the compound's effect on tumor growth in the context of a competent immune system.
-
Protocol:
-
B16-F10 melanoma cells are cultured and then injected subcutaneously into the flank of C57BL/6 mice.[3]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.[3]
-
The treatment group receives oral administration of PCC0208025 (e.g., 30 or 60 mg/kg, twice daily). The control group receives a vehicle control.[3]
-
Tumor volume is measured at regular intervals using calipers.[3]
-
At the end of the study, tumors are excised and weighed.[3]
-
The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.[3]
-
Immunomodulatory Effects
In vitro and in vivo studies have demonstrated that PCC0208025 has significant immunomodulatory effects:
-
Restoration of T-Cell Function: PCC0208025 rescues PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells in vitro.[1][2]
-
Increased Cytotoxic T-Cell Activity: In B16-F10 melanoma-bearing mice, treatment with PCC0208025 leads to an increased frequency of CD8+ T cells and CD8+IFN-γ+ T cells within the tumor microenvironment.[1][2]
-
Reduction of Regulatory T-Cells (Tregs): The compound decreases the number of CD4+CD25+CD127low/- (Treg) cells in the tumor, which are known to suppress the anti-tumor immune response.[1][2]
-
Enhanced CD8+/Treg Ratio: Consequently, PCC0208025 increases the ratio of cytotoxic CD8+ T cells to immunosuppressive Treg cells within the tumor.[1][2]
References
- 1. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice | PLOS One [journals.plos.org]
- 2. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 3. 3-(4-Fluoro-phenoxy)-azetidine CAS#: [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely utilized synthetic pathway for the preparation of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily a two-step process commencing with the etherification of a protected azetidine precursor, followed by deprotection and salt formation.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves a Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol to form the protected intermediate, tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate. The subsequent step entails the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by the formation of the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based on typical experimental outcomes.
| Step | Reactants | Product | Key Reagents | Solvent(s) | Typical Yield | Purity |
| 1 | 1-Boc-3-hydroxyazetidine, 4-(Trifluoromethyl)phenol | tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | PPh₃, DIAD | THF | 70-85% | >95% (crude) |
| 2 | tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate | This compound | 4M HCl in Dioxane | Dichloromethane | >95% | >98% (final) |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
This procedure details the Mitsunobu reaction for the etherification of 1-Boc-3-hydroxyazetidine.[1]
Materials:
-
1-Boc-3-hydroxyazetidine (1.0 eq.)
-
4-(Trifluoromethyl)phenol (1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.
-
Slowly add DIAD dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.
Step 2: Synthesis of this compound
This protocol describes the deprotection of the Boc group and the subsequent formation of the hydrochloride salt.[2]
Materials:
-
tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate (1.0 eq.)
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate in anhydrous dichloromethane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether to afford this compound as a solid, which can be collected by filtration and dried under vacuum.
References
Spectroscopic and Spectrometric Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the compound 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride. Due to the limited availability of specific experimental spectra for this hydrochloride salt, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methodologies are fundamental for the structural elucidation and characterization of novel chemical entities in drug discovery and development.
Chemical Structure
IUPAC Name: 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride Molecular Formula: C₁₀H₁₁ClF₃NO Molecular Weight: 253.65 g/mol
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, computational predictions serve as a valuable tool for anticipating the spectral characteristics of a molecule. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho to O) | ~7.0-7.2 | Doublet |
| Aromatic-H (ortho to CF₃) | ~7.6-7.8 | Doublet |
| Azetidine-CH-O | ~5.0-5.2 | Multiplet |
| Azetidine-CH₂ (adjacent to NH₂⁺) | ~4.2-4.5 | Multiplet |
| Azetidine-NH₂⁺ | Broad singlet | Variable |
Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration. The proton on the nitrogen of the hydrochloride salt is expected to be a broad singlet and may exchange with deuterated solvents like D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic-C (para to O) | ~160-162 |
| Aromatic-C (ipso to CF₃) | ~125-127 (quartet, ¹JCF) |
| Aromatic-C (ortho to CF₃) | ~127-129 |
| Aromatic-C (ortho to O) | ~115-117 |
| Azetidine-C-O | ~70-75 |
| Azetidine-CH₂ | ~50-55 |
| CF₃ | ~123-125 (quartet) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 218.07 | Mass of the free base |
| [M]⁺ | 217.06 | Molecular ion of the free base |
Note: In a typical mass spectrometry experiment (e.g., ESI+), the observed mass will correspond to the free base of the compound, as the hydrochloride salt dissociates.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (salt) | 2500-3000 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-O stretch (aryl ether) | 1200-1250 | Strong |
| C-F stretch | 1100-1300 | Strong |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring NMR, MS, and IR data for a solid organic compound such as this compound.
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical, as hydrochloride salts often have limited solubility in non-polar solvents like CDCl₃.[1][2]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.[3]
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Instrumentation and Analysis:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used. ESI is a soft ionization technique suitable for polar molecules.[5]
-
The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge (m/z) ratio.[5][6]
-
-
Data Acquisition:
-
The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for solids):
-
KBr Pellet Method:
-
Thin Film Method:
-
-
Instrumentation and Analysis:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[10]
-
A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first.
-
-
Data Acquisition:
-
The sample is placed in the instrument's sample compartment.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is a plot of transmittance or absorbance versus wavenumber.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of how the combined data confirms the chemical structure.
Caption: Experimental Workflow for Spectroscopic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. webassign.net [webassign.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a small molecule featuring a central azetidine ring, a trifluoromethylphenoxy moiety, and a hydrochloride salt. While specific preclinical and clinical data for this exact compound are not extensively available in public literature, its structural components are characteristic of molecules designed to interact with specific biological targets. The azetidine scaffold provides a rigid, three-dimensional structure that can serve as a valuable pharmacophore, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This guide delineates the primary and secondary potential therapeutic targets for this compound based on its structural similarity to other well-characterized molecules, focusing on Glycine Transporter 1 (GlyT1) and Signal Transducer and Activator of Transcription 3 (STAT3).
Primary Potential Therapeutic Target: Glycine Transporter 1 (GlyT1)
The most probable therapeutic target for this compound is the Glycine Transporter 1 (GlyT1). Numerous inhibitors of GlyT1 share a similar phenoxy-azetidine or related heterocyclic structure. These inhibitors are being investigated primarily for central nervous system (CNS) disorders.
Mechanism of Action & Therapeutic Rationale
The therapeutic rationale for inhibiting GlyT1 is rooted in the glutamate hypofunction hypothesis of schizophrenia.[1] This hypothesis posits that diminished signaling through the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the cognitive and negative symptoms of the disorder.[2][3][4]
The NMDA receptor requires the binding of two agonists for activation: glutamate and a co-agonist, which is typically glycine or D-serine.[5] GlyT1, located on glial cells and presynaptic neurons, is responsible for clearing glycine from the synaptic cleft, thereby keeping the glycine binding site of the NMDA receptor from becoming saturated.[1][6]
By inhibiting GlyT1, a compound like this compound would increase the extracellular concentration of glycine in the synapse. This enhanced availability of the co-agonist potentiates NMDA receptor activity, offering a potential therapeutic strategy to ameliorate the cognitive and negative symptoms of schizophrenia that are poorly addressed by current antipsychotics.[2][6] Beyond schizophrenia, this mechanism may have utility in other conditions characterized by NMDA receptor hypofunction, such as Alzheimer's disease.[7]
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation
The following diagram illustrates the proposed mechanism of action for a GlyT1 inhibitor.
Quantitative Data: In Vitro Potency of Representative GlyT1 Inhibitors
While specific data for this compound is not publicly available, the following table presents the potency of other well-characterized GlyT1 inhibitors with relevance to the target class.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Bitopertin (RG1678) | Human GlyT1 | Glycine Uptake | 15 | - | [8] |
| ALX5407 | Human GlyT1a | Glycine Uptake | - | 14.16 | [9] |
| ASP2535 | Rat GlyT1 | Glycine Uptake | 92 | - | [7] |
| PF-03463275 | Human GlyT1 | PET Occupancy | 40mg BID ≈ 76% | - | [10] |
Experimental Protocols
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]-Glycine (radiolabeled ligand).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled glycine (for non-specific uptake determination).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed GlyT1-expressing cells into 96-well plates at an appropriate density and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Assay Initiation: Wash the cell monolayer with assay buffer.
-
Pre-incubation: Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Uptake Reaction: Add [³H]-Glycine to each well to initiate the uptake reaction (final concentration typically in the low nM range). For determining non-specific uptake, add a high concentration of unlabeled glycine (e.g., 1 mM) to control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells after subtracting the non-specific uptake. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
This assay determines the binding affinity (Ki) of a test compound to the GlyT1 transporter by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparations from cells expressing human GlyT1.
-
Radioligand specific for GlyT1 (e.g., a tritiated high-affinity inhibitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Test compound stock solution.
-
Non-specific binding control (a high concentration of a known non-radiolabeled GlyT1 inhibitor like ALX5407).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Potential Therapeutic Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The azetidine scaffold is a key structural feature in a novel class of inhibitors targeting STAT3, a transcription factor implicated in various cancers.[11][12] The presence of this moiety in this compound suggests a potential, albeit secondary, role as an anticancer agent through STAT3 inhibition.
Mechanism of Action & Therapeutic Rationale
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and metastasis.[13][14][15] Persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including breast, lung, and gastric cancers, and is often associated with a poor prognosis.[13][16]
Inhibiting STAT3 can disrupt these oncogenic signaling cascades, leading to reduced tumor growth and increased cancer cell death (apoptosis).[14] Azetidine-based compounds have been developed as potent, irreversible inhibitors that bind to STAT3, preventing its activation and downstream effects.[11] Therefore, this compound could potentially be explored for its utility in oncology.
Signaling Pathway: Canonical JAK/STAT3 Pathway and its Inhibition
The diagram below outlines the JAK/STAT3 signaling cascade, a common pathway for cytokine and growth factor signaling, and the point of intervention for STAT3 inhibitors.
Quantitative Data: In Vitro Potency of Representative Azetidine-Based Anticancer Agents
The following table summarizes the anticancer activity of various azetidine derivatives, providing a benchmark for the potential efficacy of this structural class.
| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [11][12] |
| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [17] |
| Azetidin-2-one derivative (Compound 6) | B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [17] |
| TZT-1027 analogue (Compound 1a) | A549 (Lung Cancer) | Antiproliferative | 0.0022 | Tubulin inhibition | [18] |
| TZT-1027 analogue (Compound 1a) | HCT116 (Colon Cancer) | Antiproliferative | 0.0021 | Tubulin inhibition | [18] |
Experimental Protocols
This in vitro assay measures the direct inhibition of STAT3 dimerization, which is a critical step for its activation.
Materials:
-
Recombinant STAT3 protein.
-
Fluorescently labeled phosphotyrosine peptide probe that mimics the STAT3 docking site.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compound stock solution.
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of STAT3 protein and fluorescent peptide in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Reaction: Add the STAT3 protein and varying concentrations of the test compound to the wells of the 384-well plate. Include a control with vehicle (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the protein.[7]
-
Probe Addition: Add the fluorescent peptide to all wells.
-
Second Incubation: Incubate for an additional 20-30 minutes to allow the peptide to bind to any unbound STAT3.[7]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. High polarization indicates significant peptide-protein binding (low inhibition), while low polarization indicates displacement of the peptide by the inhibitor.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value by plotting the polarization signal against the inhibitor concentration.
This cell-based assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).[19]
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
General Experimental Workflow
The following diagram outlines a typical screening cascade for the identification and characterization of a novel therapeutic agent targeting either GlyT1 or STAT3.
Conclusion and Future Directions
Based on its chemical structure, this compound holds significant promise as a modulator of key therapeutic targets. The primary and most evident target is Glycine Transporter 1 (GlyT1) , with a strong therapeutic rationale for treating the cognitive and negative symptoms of schizophrenia by potentiating NMDA receptor function. A secondary, yet highly compelling, avenue for investigation is its potential as a STAT3 inhibitor for cancer therapy, given the established role of the azetidine scaffold in this area.
To fully elucidate the therapeutic potential of this specific compound, future research should focus on:
-
In Vitro Profiling: Conducting glycine uptake and binding assays to quantify its potency and selectivity for GlyT1 over GlyT2.
-
Anticancer Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and performing direct STAT3 inhibition assays.
-
Pharmacokinetic and Safety Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting initial toxicology studies.
-
In Vivo Efficacy Studies: Assessing the compound in relevant animal models of schizophrenia and/or cancer to validate the in vitro findings.
This structured approach will clarify the primary mechanism of action and provide the necessary data to guide the potential clinical development of this compound as a novel therapeutic agent.
References
- 1. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways [mdpi.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. news-medical.net [news-medical.net]
- 6. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jebms.org [jebms.org]
- 17. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis involves a Mitsunobu reaction to form the aryl ether linkage, followed by the acidic deprotection of a tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining high-purity material for research and drug development applications.
Introduction
Azetidine moieties are increasingly incorporated into modern medicinal chemistry programs due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing rigid structural constraints that can enhance binding to biological targets. The 3-aryloxyazetidine scaffold is a key pharmacophore in a variety of biologically active molecules. This protocol details the synthesis of the this compound intermediate, a versatile precursor for further chemical elaboration.
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available reagents. The first step is the formation of the Boc-protected intermediate via a Mitsunobu reaction. The second step is the removal of the Boc protecting group and the formation of the hydrochloride salt.
Application Notes and Protocols: Purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a key intermediate in the synthesis of various biologically active molecules. The described methods are based on established techniques for the purification of azetidine derivatives and their hydrochloride salts.
Introduction
This compound is a substituted azetidine derivative. Due to the inherent ring strain of the four-membered azetidine ring, these compounds can be susceptible to ring-opening and other side reactions during synthesis and purification.[1] Effective purification is therefore critical to obtain a final product of high purity, suitable for downstream applications in drug discovery and development. The most common purification strategies for azetidine derivatives and their salts involve recrystallization and column chromatography.[1][2] This document outlines protocols for these methods.
Purification Strategies
The choice of purification method largely depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials, reagents, and by-products from side reactions. For this compound, which is a solid salt, both recrystallization and trituration are highly effective methods for removing non-polar impurities and residual solvents. For more complex impurity profiles, column chromatography of the free base followed by salt formation may be necessary.
A general workflow for the purification is presented below:
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes representative data for the purification of azetidine hydrochloride salts using different methods. The values are based on typical outcomes for similar compounds and should be considered as a general guide.
| Purification Method | Solvent System | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | Methanol/Ethyl Acetate | 70-90 | >99 | High purity, scalable | Potential for product loss in mother liquor |
| Trituration | Diethyl Ether | 85-95 | 95-98 | High recovery, simple | Less effective for removing structurally similar impurities |
| Column Chromatography | Hexane/Ethyl Acetate (for free base) | 50-75 (overall) | >99 | Excellent for complex mixtures | Time-consuming, requires solvent, multi-step |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from the crude hydrochloride salt.
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Erlenmeyer flasks
-
Heating plate with stirring capability
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Trituration
Trituration is a simple and effective method for removing non-polar impurities and residual solvents.[3]
Materials:
-
Crude this compound
-
Diethyl ether (anhydrous)
-
Beaker or flask
-
Spatula or glass rod
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude hydrochloride salt in a beaker.
-
Add a sufficient amount of diethyl ether.
-
Using a spatula or glass rod, vigorously stir and break up any clumps of the solid for 15-20 minutes. The hydrochloride salt should be insoluble in diethyl ether.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a fresh portion of diethyl ether.
-
Dry the purified product under vacuum.
Protocol 3: Purification via Free Base and Column Chromatography
This multi-step protocol is suitable for crude materials with significant levels of impurities that are difficult to remove by recrystallization.
Step A: Conversion to Free Base
Materials:
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude hydrochloride salt in water.
-
Transfer the solution to a separatory funnel and cool it in an ice bath.
-
Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude free base.
Step B: Silica Gel Column Chromatography
Materials:
-
Crude free base from Step A
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Test tubes or flasks for fraction collection
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Step C: Conversion back to Hydrochloride Salt
Materials:
-
Purified free base from Step B
-
Anhydrous diethyl ether or ethyl acetate
-
2 M HCl in diethyl ether or anhydrous HCl gas
Procedure:
-
Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of 2 M HCl in diethyl ether with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate of the hydrochloride salt will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the final pure this compound under vacuum.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For moderately pure crude material, recrystallization from a methanol/ethyl acetate solvent system or trituration with diethyl ether provides a straightforward path to high-purity product. In cases where the crude material contains a complex mixture of impurities, a more rigorous purification involving conversion to the free base, column chromatography, and subsequent salt formation is recommended. The choice of the optimal method will depend on the specific impurity profile and the desired final purity of the compound.
References
Application Note: Comprehensive Characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a substituted azetidine derivative of interest in pharmaceutical research and development. The presence of the trifluoromethyl group can significantly influence the molecule's metabolic stability and bioavailability.[1] The azetidine ring provides a rigid scaffold, which can be crucial for binding to biological targets.[1] Accurate and comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound, ensuring reliable and reproducible results in downstream applications. This document provides detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenoxy]azetidine hydrochloride |
| Molecular Formula | C₁₀H₁₁ClF₃NO |
| Molecular Weight | 253.65 g/mol |
| CAS Number | 1217631-09-5 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Storage | Store at 2-8°C, protect from moisture |
Analytical Techniques Overview
A multi-technique approach is necessary for the unambiguous characterization of this compound. The relationship between the analytical methods and the information they provide is crucial for a comprehensive quality assessment.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive structural confirmation of the molecule. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to provide a complete structural profile.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many hydrochloride salts.[2]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Number of Scans: 64.
-
Relaxation Delay: 2.0 seconds.
-
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of the compound and identifying any potential impurities.[3] A reverse-phase method is typically employed for this type of molecule.
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base form of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Ionization Mode: Positive ESI (+).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via LC-MS using the same chromatographic conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.[4]
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[5]
-
Acquisition Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the thermal stability of the compound. This is a critical parameter for pharmaceutical materials.[6]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Method:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound, which is compared against theoretical values to support the molecular formula.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The results are reported as a weight percentage of each element.
Overall Analytical Workflow
The characterization process follows a logical sequence to build a complete profile of the compound, from initial identity checks to quantitative purity assessment.
Data Presentation and Summary
The following tables summarize representative data obtained from the analytical characterization of a typical batch of this compound.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 9.85 | br s | - | 2H | NH₂⁺ (azetidinium) |
| 7.78 | d | 8.8 | 2H | Ar-H |
| 7.25 | d | 8.8 | 2H | Ar-H |
| 5.30 | m | - | 1H | O-CH |
| 4.40 | m | - | 2H | Azetidine-CH₂ |
| 4.15 | m | - | 2H | Azetidine-CH₂ |
Table 2: Mass Spectrometry (ESI+) Data
| m/z (Calculated) | m/z (Found) | Assignment |
|---|
| 218.08 | 218.1 | [M+H]⁺ (Free Base) |
Table 3: FTIR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2800-3200 | Broad | N-H Stretch (Ammonium Salt) |
| 1610, 1515 | Strong | C=C Stretch (Aromatic) |
| 1325 | Strong | C-F Stretch (Trifluoromethyl) |
| 1250, 1115 | Strong | C-O Stretch (Aryl Ether) |
Table 4: HPLC Purity Data
| Parameter | Result |
|---|---|
| Retention Time | 12.5 min |
| Purity (at 254 nm) | 99.2% |
Table 5: Thermal and Elemental Analysis Data
| Analysis | Parameter | Theoretical Value | Experimental Value |
|---|---|---|---|
| DSC | Melting Point (Onset) | - | 215.4 °C |
| Elemental | % Carbon | 47.35% | 47.28% |
| % Hydrogen | 4.37% | 4.41% |
| | % Nitrogen | 5.52% | 5.49% |
Conclusion
The combination of NMR, MS, FTIR, HPLC, DSC, and elemental analysis provides a comprehensive characterization of this compound. The protocols and representative data presented here serve as a robust framework for researchers to confirm the structure, identity, purity, and key physicochemical properties of this compound, ensuring its quality for use in research and drug development.
References
- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 2. rsc.org [rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. jfda-online.com [jfda-online.com]
- 5. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride as a building block in medicinal chemistry
Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, is a desirable scaffold in drug discovery due to its ability to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.[1][2] The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bioactive molecules.
Applications in Medicinal Chemistry
The 3-(4-(trifluoromethyl)phenoxy)azetidine moiety can be incorporated into a variety of molecular scaffolds to target a range of biological processes. Azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1]
Anticancer Applications
Derivatives of 3-aryl-azetidines have shown promise as potent anticancer agents. For instance, analogues of the microtubule-destabilizing agent TZT-1027, where a 3-aryl-azetidine moiety was incorporated, exhibited significant antiproliferative activity against various cancer cell lines.[4][5]
Furthermore, azetidine-based compounds have been developed as irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation and survival.[6][7] Inhibition of the JAK-STAT3 pathway is a promising strategy in cancer therapy.
Quantitative Data for Structurally Similar Compounds
| Compound Class | Target/Assay | Cell Line(s) | Activity (IC₅₀) | Reference |
| TZT-1027 Analogue (1a) | Antiproliferative | A549 (Lung Carcinoma) | 2.2 nM | [4] |
| TZT-1027 Analogue (1a) | Antiproliferative | HCT116 (Colon Carcinoma) | 2.1 nM | [4] |
| Azetidine-based STAT3 Inhibitor (H172) | STAT3 Inhibition | Triple-Negative Breast Cancer (TNBC) cells | 0.38 - 0.98 µM | [7] |
| 3-Fluoroazetidin-2-one (32) | Antiproliferative | MCF-7 (Breast Cancer) | 0.075 µM | [3] |
| 3-Fluoroazetidin-2-one (33) | Antiproliferative | MCF-7 (Breast Cancer) | 0.095 µM | [3] |
Experimental Protocols
The following are general protocols for the functionalization of the secondary amine of this compound. These protocols are adapted from established procedures for similar azetidine derivatives.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE, add TEA or DIPEA (1.0-1.2 equivalents) and stir at room temperature for 10 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 2: N-Acylation
This protocol describes the reaction of the azetidine with an acyl chloride or a carboxylic acid.
Materials:
-
This compound
-
Acyl chloride (1.0 - 1.2 equivalents) or Carboxylic acid (1.0 - 1.2 equivalents)
-
Coupling agent (for carboxylic acid, e.g., HATU, HBTU) (1.1 - 1.5 equivalents)
-
Base (e.g., TEA, DIPEA) (2.0 - 3.0 equivalents)
-
Solvent (e.g., DCM, DMF, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure (using Acyl Chloride):
-
Suspend this compound (1.0 equivalent) in DCM.
-
Add TEA or DIPEA (2.0-3.0 equivalents) and stir for 10 minutes at 0 °C.
-
Add the acyl chloride (1.0-1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃ solution, followed by 1M HCl solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for N-Acylation of Azetidine.
Signaling Pathway
Inhibition of the JAK-STAT3 Signaling Pathway
Several azetidine-based compounds have been identified as inhibitors of the JAK-STAT3 signaling pathway.[6][7] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the mechanism of inhibition.
Caption: Inhibition of the JAK-STAT3 Signaling Pathway.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system (CNS). The azetidine core provides a rigid scaffold, while the trifluoromethylphenoxy moiety imparts properties that may facilitate blood-brain barrier penetration and interaction with neurological targets. Although direct research on this specific molecule is limited, its structural similarity to known neurologically active compounds, particularly those with a 3-phenoxyazetidine core, suggests potential applications in the study and treatment of neurological and psychiatric disorders.
These application notes provide an overview of the potential applications of this compound based on data from structurally related molecules. Detailed protocols for in vitro assays are provided to enable researchers to investigate its pharmacological profile.
Disclaimer: The following application notes and data are based on the pharmacological profiles of structurally similar compounds. Researchers should independently validate the activity of this compound.
Potential Applications in Neurological Research
Based on the known activities of analogous compounds, this compound is a candidate for investigation in the following areas:
-
Depression and Mood Disorders: Structurally related 3-aminoazetidine and 3-phenoxyazetidine derivatives have been identified as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] By inhibiting the reuptake of these key monoamine neurotransmitters, the compound could potentially elevate their synaptic concentrations, a well-established mechanism for antidepressant action.[3]
-
Neurodegenerative Diseases (e.g., Alzheimer's Disease): Some azetidine derivatives have shown activity as acetylcholinesterase (AChE) inhibitors.[4] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The potential dual-action of monoamine reuptake inhibition and AChE inhibition could offer a multifaceted therapeutic approach.
-
Substance Abuse and Addiction: The vesicular monoamine transporter 2 (VMAT2) is another potential target for azetidine analogs.[5][6] VMAT2 inhibitors are being investigated for their potential in treating methamphetamine abuse.
Data Presentation: Pharmacological Profile of Analogous Compounds
The following tables summarize quantitative data for compounds structurally related to this compound to provide a reference for potential activity.
Table 1: Monoamine Transporter Inhibition by Analogous Azetidine Derivatives
| Compound Class | Target | IC50 / Ki (nM) | Reference Compound |
| 3-Aminoazetidine Derivatives | hSERT | Varies | - |
| hNET | Varies | - | |
| hDAT | Varies | - | |
| cis-Azetidine Analogs | VMAT2 ([3H]dopamine uptake) | 24 | Lobelane (Ki=45 nM) |
| trans-Azetidine Analogs | VMAT2 ([3H]dopamine uptake) | 31 | Lobelane (Ki=45 nM) |
Data presented is for analogous compound classes and not for 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride itself.[1][5]
Table 2: Acetylcholinesterase Inhibition by an Analogous Azetidine Derivative
| Compound | Target | IC50 (µM) | Reference Compound |
| 3-(4-Trifluoromethylphenyl)-3-azetidinyl Acetic Acid Methyl Ester Derivative | Acetylcholinesterase (AChE) | Moderate Inhibition | Donepezil |
Data presented is for an analogous compound and not for 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride itself.[4]
Experimental Protocols
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using a fluorescence-based assay.[7]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine-coated 96-well or 384-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Fluorescent monoamine transporter substrate kit (e.g., from Molecular Devices)
-
3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride (test compound)
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the target transporter into poly-D-lysine-coated plates at a density of 40,000-60,000 cells/well for a 96-well plate or 12,500-20,000 cells/well for a 384-well plate.
-
Incubate overnight to allow for cell adherence.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitors in HBSS with 0.1% BSA.
-
-
Assay:
-
Aspirate the cell culture medium from the wells.
-
Add the diluted compounds to the respective wells and incubate for 10-15 minutes at 37°C.[8]
-
Add the fluorescent substrate solution to all wells.
-
Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex: 440 nm, Em: 520 nm) for 30 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (100% activity) and a maximally inhibited control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to measure the inhibition of AChE by 3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride.[4][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Phosphate buffer, pH 8.0
-
3-(4-(Trluoromethyl)phenoxy)azetidine hydrochloride (test compound)
-
Donepezil (reference inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer
-
20 µL of the test compound or reference inhibitor solution (or buffer for control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of monoamine reuptake inhibition.
Caption: Workflow for preclinical in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. mdpi.com [mdpi.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional conformation that can enhance biological activity and improve pharmacokinetic properties. While specific research on 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride in anticancer drug discovery is limited in publicly available literature, the broader class of azetidine derivatives has demonstrated significant potential as anticancer agents. These compounds often function through critical mechanisms such as the inhibition of key signaling pathways and disruption of cellular division processes.
This document provides a detailed overview of the potential applications of azetidine-containing compounds in oncology, drawing on data from structurally related molecules. The protocols and data presented herein serve as a guide for researchers interested in exploring the therapeutic utility of novel azetidine derivatives like this compound.
Mechanisms of Action for Azetidine-Based Anticancer Agents
Research into azetidine derivatives has revealed two primary mechanisms through which these compounds exert their anticancer effects:
-
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Certain azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3. These molecules covalently bind to specific cysteine residues on the STAT3 protein, preventing its activation and downstream signaling.[1][2] This targeted inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells that are dependent on the STAT3 pathway.
-
Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Several azetidin-2-one derivatives, which are analogues of the natural product combretastatin A-4, have been shown to be potent microtubule-targeting agents.[3] These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.
Data Presentation: Efficacy of Representative Azetidine-Based Anticancer Compounds
The following table summarizes the in vitro efficacy of various azetidine derivatives from published studies. This data provides a benchmark for the potential potency of novel compounds based on the azetidine scaffold.
| Compound Class | Specific Compound | Cancer Cell Line(s) | IC50 Value(s) | Putative Mechanism of Action | Reference(s) |
| Azetidine-based STAT3 Inhibitors | H172 | Triple-Negative Breast Cancer (TNBC) | 0.38 - 0.98 µM | Irreversible STAT3 Inhibition | [1] |
| H182 | Triple-Negative Breast Cancer (TNBC) | 0.38 - 0.98 µM | Irreversible STAT3 Inhibition | [1] | |
| Azetidin-2-one Derivatives | Compound 32 | MCF-7 (Breast), Hs578T (Breast) | 0.075 µM, 0.033 µM | Tubulin Polymerization Inhibition | [3] |
| Compound 33 | MCF-7 (Breast), MDA-MB-231 (Breast) | 0.095 µM, 0.620 µM | Tubulin Polymerization Inhibition | [3] | |
| TZT-1027 Analogues | Compound 1a | A549 (Lung), HCT116 (Colon) | 2.2 nM, 2.1 nM | Not specified | [4][5] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound) dissolved in DMSO
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein (e.g., from bovine brain)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel, a polymerization promoter)
-
A fluorescence plate reader capable of monitoring at 360 nm excitation and 450 nm emission.
Protocol:
-
Preparation: Prepare solutions of the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, mix the tubulin protein with the polymerization buffer and GTP.
-
Compound Addition: Add the test compound, positive control, or negative control to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. The fluorescence increases as tubulin polymerizes.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer properties of novel azetidine compounds.
Conclusion
The azetidine scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. While direct experimental data on this compound is not yet widely available, the potent activity of related compounds against key cancer targets like STAT3 and tubulin underscores the potential of this chemical class. The protocols and comparative data provided in this guide offer a valuable resource for researchers aiming to explore and validate the therapeutic utility of new azetidine-based compounds in oncology. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this and other novel azetidine derivatives is warranted to unlock their full potential in the fight against cancer.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity within the central nervous system. The presence of the azetidine ring and the trifluoromethylphenoxy moiety, a feature common to some selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, indicates that this compound may interact with neurotransmitter transporters or receptors.[1][2][3] These application notes provide detailed in vitro assay protocols to characterize the pharmacological profile of this compound, focusing on its potential as a modulator of monoamine transporters.
Hypothetical Signaling Pathway and Drug Target
Based on structural similarities to known psychoactive compounds, a primary hypothesis is that this compound may act as an inhibitor of monoamine transporters, such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neurotransmission.
Figure 1: Hypothesized mechanism of action at the synapse.
Experimental Protocols
Neurotransmitter Transporter Uptake Assay
This assay determines the ability of the test compound to inhibit the uptake of a fluorescent substrate that mimics biogenic amine neurotransmitters into cells expressing the specific transporter (SERT, DAT, or NET).[4][5][6]
Workflow Diagram
Figure 2: Neurotransmitter transporter uptake assay workflow.
Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human SERT, DAT, or NET in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well plates).[7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted test compound to the wells and incubate for 10-20 minutes at 37°C. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.
-
Add a fluorescent neurotransmitter transporter substrate (e.g., from a commercial kit) to all wells.[6]
-
Immediately place the plate in a bottom-reading fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate uptake (slope of the kinetic curve) for each concentration of the test compound.
-
Normalize the data to the controls (0% inhibition for buffer-only wells and 100% inhibition for the positive control).
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Receptor Binding Assay
This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor or transporter.[8][9][10] This protocol is designed to determine the binding affinity (Ki) of the test compound for SERT, DAT, and NET.
Workflow Diagram
Figure 3: Radioligand receptor binding assay workflow.
Methodology
-
Membrane Preparation:
-
Harvest cultured cells expressing the target transporter (SERT, DAT, or NET).
-
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, or [³H]-nisoxetine for NET), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following tables present hypothetical data for this compound in the described assays.
Table 1: Inhibition of Neurotransmitter Uptake
| Target Transporter | IC50 (nM) |
| Serotonin Transporter (SERT) | 15.2 |
| Dopamine Transporter (DAT) | 350.8 |
| Norepinephrine Transporter (NET) | 87.4 |
Table 2: Radioligand Binding Affinity
| Target Transporter | Radioligand | Ki (nM) |
| Serotonin Transporter (SERT) | [³H]-citalopram | 12.5 |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 325.1 |
| Norepinephrine Transporter (NET) | [³H]-nisoxetine | 75.9 |
Conclusion
The provided protocols outline robust in vitro methods for the initial pharmacological characterization of this compound. Based on the hypothetical data, this compound demonstrates potent and selective inhibitory activity at the serotonin transporter, with weaker activity at the norepinephrine and dopamine transporters. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for disorders responsive to serotonin reuptake inhibition. Further studies, including in vivo models, are recommended to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride, a novel compound with structural similarities to known monoamine reuptake inhibitors. Based on its chemical structure, it is hypothesized that this compound may modulate serotonergic, noradrenergic, and/or dopaminergic systems, making it a candidate for development as a therapeutic for neuropsychiatric disorders such as depression and anxiety.
The following protocols describe key in vivo assays to characterize the antidepressant-like and neurochemical effects of this compound in rodent models.
Assessment of Antidepressant-Like Activity
To evaluate the potential antidepressant properties of this compound, two widely used behavioral despair models are recommended: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are sensitive to acute treatment with clinically effective antidepressants.
Forced Swim Test (FST) in Mice
The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Experimental Protocol:
-
Apparatus: A transparent Plexiglas cylinder (25-30 cm height, 10-20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[1]
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.[2]
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes prior to the test. A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) and a positive control group (e.g., Fluoxetine, 20 mg/kg, i.p.) should be included.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[1][2] The entire session should be recorded by a video camera for later analysis.
-
Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute test.[1] A decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[3]
Tail Suspension Test (TST) in Mice
The TST is conceptually similar to the FST and is used to screen for potential antidepressant drugs. Immobility is induced by suspending mice by their tails.
Experimental Protocol:
-
Apparatus: A suspension box (e.g., 55 cm height x 60 cm width x 11.5 cm depth) with individual compartments to prevent mice from seeing each other.[4] A suspension bar is placed at the top of the box.
-
Acclimation: As with the FST, mice should be acclimated to the testing room for at least one hour.[5]
-
Drug Administration: Administer the test compound, vehicle, and positive control as described for the FST.
-
Test Procedure: Secure the tip of the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse is hanging approximately 20-25 cm from the floor of the compartment.[4] The test duration is 6 minutes, and the session is video-recorded.[6]
-
Data Analysis: The total time of immobility (hanging passively without any movement) is measured throughout the 6-minute session.[6] A reduction in immobility time suggests antidepressant-like properties.
Data Presentation: Behavioral Assays
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |
| Vehicle | - | 150 ± 10 | 180 ± 12 |
| This compound | 5 | 135 ± 9 | 160 ± 11 |
| This compound | 10 | 105 ± 8 | 125 ± 9 |
| This compound | 20 | 85 ± 7 | 100 ± 8 |
| Fluoxetine (Positive Control) | 20 | 90 ± 8 | 110 ± 10 |
*Note: Data are hypothetical and for illustrative purposes. **p<0.01, **p<0.001 compared to Vehicle group.
Neurochemical Analysis via In Vivo Microdialysis
To investigate the mechanism of action of this compound, in vivo microdialysis can be used to measure extracellular levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in specific brain regions, such as the prefrontal cortex.[7]
Experimental Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with isoflurane or a ketamine/xylazine mixture.
-
Secure the animal in a stereotaxic frame.
-
Following a midline scalp incision, drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma).[8]
-
Implant a guide cannula to the desired depth (e.g., DV -2.0 mm from the skull surface for the guide tip).[8]
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for 24-48 hours.[8]
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[8] A typical aCSF recipe includes (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[9]
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.[8]
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., 10 mg/kg, i.p.).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Quantification (HPLC-ECD):
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]
-
Separate monoamines using a reverse-phase column.
-
Detect and quantify serotonin, norepinephrine, and dopamine based on their electrochemical properties.
-
Express the results as a percentage change from baseline levels.
-
Data Presentation: In Vivo Microdialysis
| Time Post-Injection (min) | Extracellular Serotonin (% of Baseline ± SEM) | Extracellular Norepinephrine (% of Baseline ± SEM) | Extracellular Dopamine (% of Baseline ± SEM) |
| -20 (Baseline) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 0 (Injection) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 20 | 180 ± 15 | 150 ± 12 | 110 ± 8 |
| 40 | 250 ± 20 | 200 ± 18 | 115 ± 9 |
| 60 | 300 ± 25 | 230 ± 20 | 120 ± 10 |
| 120 | 280 ± 22*** | 210 ± 19** | 118 ± 9 |
*Note: Data are hypothetical for a 10 mg/kg dose and for illustrative purposes. *p<0.05, **p<0.01, **p<0.001 compared to Baseline.
Visualizations
Signaling Pathway
Caption: Monoamine reuptake inhibition at the synapse.
Experimental Workflow
Caption: In vivo experimental workflow.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The Mouse Forced Swim Test [jove.com]
- 3. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. A sensitive and rapid HPLC-ECD method for the simultaneous analysis of norepinephrine, dopamine, serotonin and their primary metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the formulation of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride for in vitro and in vivo biological studies. Due to the limited availability of specific formulation data for this compound, the following protocols are based on general principles for azetidine derivatives and poorly soluble hydrochloride salts and should be adapted and validated for specific experimental needs.
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The azetidine ring can impart conformational rigidity and act as a key pharmacophoric element. The trifluoromethylphenoxy group is known to enhance metabolic stability and membrane permeability of drug candidates. While some azetidine derivatives have shown potential as anticancer agents or GABA uptake inhibitors, the specific biological target and mechanism of action for this compound are not yet fully elucidated. Proper formulation is a critical step to ensure accurate and reproducible results in biological assays. This guide provides a starting point for the rational development of formulations for both in vitro and in vivo evaluation.
Physicochemical Data Summary
A summary of known and predicted physicochemical properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine and related compounds is presented in Table 1. The hydrochloride salt form is generally expected to have improved aqueous solubility compared to the free base.
Table 1: Physicochemical Properties of 3-(Aryl)azetidine Derivatives
| Property | 3-(4-(Trifluoromethyl)phenoxy)azetidine | 3-(2-(Trifluoromethyl)phenoxy)azetidine | Notes |
| Molecular Formula | C₁₀H₁₀F₃NO | C₁₀H₁₀F₃NO | |
| Molecular Weight | 217.19 g/mol | 217.19 g/mol [1] | |
| Form | Solid (predicted) | Solid | |
| XLogP3 | Not available | 2.2[1] | Indicates moderate lipophilicity. |
| Hydrochloride Salt | C₁₀H₁₁ClF₃NO | - | The hydrochloride salt is expected to enhance aqueous solubility. |
Experimental Protocols
In Vitro Formulation Protocol
Objective: To prepare a stock solution of this compound and subsequent working solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = [Mass (g) / Molecular Weight of HCl salt ( g/mol )] / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Solubilization: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions in Aqueous Buffer:
-
Dilution: Thaw an aliquot of the 10 mM DMSO stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution into sterile PBS (pH 7.4) or cell culture medium to achieve the desired final concentrations for the experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 0.5% (v/v) to minimize solvent-induced cellular toxicity. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
Table 2: Example Dilution Scheme for In Vitro Assays
| Stock Concentration | Intermediate Dilution | Final Concentration (in 1 mL) | Final DMSO % |
| 10 mM in DMSO | 10 µL of stock + 990 µL of buffer | 100 µM | 1% |
| 100 µM | 100 µL of intermediate + 900 µL of buffer | 10 µM | 0.1% |
| 100 µM | 10 µL of intermediate + 990 µL of buffer | 1 µM | 0.01% |
In Vivo Formulation Protocol (General Guidance)
Objective: To prepare a formulation of this compound suitable for oral (PO) or intraperitoneal (IP) administration in animal models. The selection of the vehicle will depend on the required dose, the route of administration, and the solubility of the compound.
Recommended Vehicle Screening:
Due to the lack of specific solubility data, a vehicle screening study is highly recommended. A general approach is to test the solubility of the compound in a range of commonly used vehicles.
Table 3: Common Vehicles for In Vivo Studies
| Vehicle Composition | Notes |
| Aqueous-based | |
| Saline (0.9% NaCl) | Suitable for highly water-soluble compounds. |
| 5% Dextrose in Water (D5W) | Alternative to saline. |
| Phosphate-Buffered Saline (PBS) | Buffered aqueous vehicle. |
| Co-solvent Systems | |
| 10% DMSO, 40% PEG400, 50% Saline | Common for compounds with moderate solubility. |
| 5% DMSO, 95% (20% Solutol HS 15 in saline) | Solutol can improve solubility and stability. |
| Suspensions | |
| 0.5% Methylcellulose (MC) in water | For poorly soluble compounds, forms a suspension. |
| 0.5% Carboxymethylcellulose (CMC) in water | Another common suspending agent. |
General Protocol for Formulation Preparation:
-
Solubility Test: Determine the solubility of this compound in the selected vehicle(s) to ensure the desired dose can be achieved in a reasonable dosing volume.
-
Preparation of a Co-solvent Formulation (Example): a. Weigh the required amount of the compound. b. Add the DMSO component of the vehicle and vortex/sonicate to dissolve. c. Add the PEG400 component and mix thoroughly. d. Slowly add the saline component while mixing to avoid precipitation.
-
Preparation of a Suspension (Example): a. Prepare the 0.5% MC solution in water. b. Weigh the compound and triturate it to a fine powder. c. Gradually add a small amount of the vehicle to the powder to form a paste. d. Slowly add the remaining vehicle while mixing continuously to form a uniform suspension.
-
Final Checks: Ensure the final formulation is homogeneous and at the correct pH before administration. For suspensions, ensure they are re-suspended uniformly before each dose is drawn.
Visualizations
Caption: Experimental workflow for the formulation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important azetidine derivative.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during the two key stages of the synthesis: the Williamson ether synthesis to form the N-Boc protected intermediate, and the subsequent N-Boc deprotection and salt formation.
Logical Troubleshooting Workflow for Low Yield
If you are experiencing a low overall yield, the following workflow can help you systematically identify and address the potential root cause.
Frequently Asked Questions (FAQs)
Williamson Ether Synthesis Stage
Q1: I am observing a low yield in the synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine. What are the likely causes?
A1: Low yields in this Williamson ether synthesis can be attributed to several factors:
-
Inefficient Deprotonation of 4-(Trifluoromethyl)phenol: Due to the electron-withdrawing nature of the trifluoromethyl group, this phenol is more acidic than phenol itself. However, incomplete deprotonation can still occur if the base is not strong enough or if there is moisture in the reaction.
-
Solution: While strong bases like sodium hydride (NaH) are very effective, safer alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Ensure all reagents and solvents are anhydrous.
-
-
Poor Leaving Group on the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for Sₙ2 reactions.
-
Solution: Convert the hydroxyl group to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), in a preceding step. This will significantly improve the rate of nucleophilic substitution.
-
-
Suboptimal Solvent Choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to enhance the reaction rate.
-
Q2: Are there any common side reactions in the Williamson ether synthesis step?
A2: Yes, the primary side reaction to consider is elimination.
-
E2 Elimination: The phenoxide can act as a base, leading to the elimination of the leaving group from the azetidine ring to form an alkene. This is more likely with sterically hindered bases and at higher temperatures.
-
Mitigation: Use a non-hindered base and maintain moderate reaction temperatures.
-
N-Boc Deprotection and Salt Formation Stage
Q3: My N-Boc deprotection with HCl in dioxane is incomplete. What should I do?
A3: Incomplete deprotection is a common issue.
-
Insufficient Acid: The Boc group requires a sufficient excess of acid for complete removal.
-
Solution: Increase the equivalents of HCl. A 4M solution of HCl in dioxane is commonly used. Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: While these reactions are often run at room temperature, gentle warming (e.g., to 40 °C) can sometimes facilitate the deprotection of stubborn substrates. However, be cautious as higher temperatures can also promote side reactions.
-
Q4: I am observing impurities after the Boc deprotection. What could they be?
A4: The main source of impurities is the reactive tert-butyl cation that is generated during the deprotection.
-
t-Butylation: This cation can alkylate any remaining nucleophiles. While the trifluoromethyl-substituted phenoxy ring is electron-deficient and less susceptible, other nucleophilic sites could be problematic.
-
Solution: The use of scavengers like anisole or thioanisole can trap the tert-butyl cation and prevent unwanted side reactions.
-
Data Presentation
The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following table summarizes typical conditions and expected outcomes for the synthesis of N-Boc-3-(substituted-phenoxy)azetidines.
| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | -OMs | K₂CO₃ | DMF | 80 | 75-85 |
| 2 | -OMs | Cs₂CO₃ | MeCN | 60 | 80-90 |
| 3 | -OTs | NaH | THF | 60 | >90 |
| 4 | -OH (Mitsunobu) | - | THF | 0 to RT | 70-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
-
To a solution of 4-(trifluoromethyl)phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as a solid.
Visualizations
Synthetic Pathway
Williamson Ether Synthesis Troubleshooting Logic
Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step sequence:
-
Ether Formation: Coupling of an N-protected azetidin-3-ol with 4-(trifluoromethyl)phenol.
-
Deprotection: Removal of the protecting group and formation of the hydrochloride salt.
Issue 1: Low Yield in the N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine Synthesis Step
Low yields in the ether formation step, whether through a Williamson ether synthesis or a Mitsunobu reaction, are a frequent challenge. Below is a breakdown of potential causes and solutions.
dot
3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride stability and degradation issues
Technical Support Center: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Welcome to the technical support center for this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is based on the chemical properties of the azetidine ring, phenoxy ethers, and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns stem from the strained four-membered azetidine ring.[1] This ring is susceptible to opening, particularly under acidic conditions. As the compound is a hydrochloride salt, aqueous solutions will be inherently acidic, which can accelerate degradation. The pKa of the azetidine nitrogen is a key factor in its stability; protonation of this nitrogen can precede ring-opening.[2]
Q2: How should I store this compound to ensure its stability?
-
Solid Form : Store the solid compound, as provided, in a tightly sealed container at the recommended temperature (typically -20°C), protected from moisture and light.
-
In Solution : Prepare solutions fresh for each experiment. If storage is necessary, use aprotic organic solvents like DMSO or DMF and store at -80°C. Avoid storing in aqueous or protic solvents (like methanol or ethanol) for extended periods, as this can promote hydrolysis and other degradation pathways.
Q3: I am observing a loss of compound activity in my aqueous assay buffer over time. What could be the cause?
This is likely due to the degradation of the compound in the aqueous environment. The primary pathway is the acid-catalyzed hydrolysis leading to the opening of the azetidine ring.[2] The rate of degradation is highly dependent on the pH and temperature of your buffer. It is advisable to minimize the time the compound spends in aqueous solutions before analysis.
Q4: My LC-MS analysis shows an unexpected peak appearing over time. What could this be?
An additional peak in your chromatogram likely represents a degradation product. Given the structure, the most probable degradants are ring-opened forms of the azetidine moiety or, less commonly, products of ether bond cleavage.[3] To confirm, you would need to perform characterization studies such as high-resolution mass spectrometry (HRMS) and NMR on the isolated impurity.[3][4]
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach.[4][5] This method should be capable of separating the parent compound from all potential degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any degradants that form.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of potency | Compound degradation in solution. | Prepare solutions fresh daily. If using aqueous buffers, add the compound immediately before starting the experiment. Minimize exposure to acidic conditions. |
| Appearance of unknown peaks in HPLC/LC-MS | Hydrolytic or photolytic degradation. | Confirm the identity of the peak via mass spectrometry. To mitigate, protect solutions from light and use freshly prepared, pH-neutral (if possible) solutions. Perform a forced degradation study to identify potential degradants. |
| Poor solubility in aqueous buffers | The compound may precipitate at certain pH values. | Although it is a hydrochloride salt, adjusting the pH of the buffer can affect solubility. A small amount of an organic co-solvent (e.g., DMSO, ethanol) may be required. Ensure the final concentration of the organic solvent is compatible with your assay. |
| No degradation observed in stress testing | The stress conditions (e.g., temperature, pH) may not be harsh enough. | If no degradation is observed, the molecule can be considered stable under those conditions.[8] For forced degradation, you may need to increase the temperature (e.g., 50-60°C), use stronger acid/base concentrations (up to 1.0 M), or extend the exposure time.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8]
Objective: To identify the likely degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, and methanol
-
A suitable HPLC or LC-MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.[8]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a parallel sample with 1.0 M HCl. Incubate at 60°C and collect samples at 0, 2, 8, and 24 hours.[9]
-
Base Hydrolysis: Repeat step 2 using 0.1 M NaOH and 1.0 M NaOH.[9]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.[9]
-
Thermal Degradation: Store the solid compound at 80°C. Also, store a solution of the compound in a suitable solvent at 60°C. Analyze at set intervals.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber or a UV lamp (e.g., 254 nm). Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples using a validated, stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or PDA detector to monitor peak purity.
-
Injection Volume: 10 µL.
Data Presentation
The results of a forced degradation study can be summarized as follows. Note that this is hypothetical data for illustrative purposes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products Observed |
| 0.1 M HCl @ 60°C | 24 | 85.2% | 2 |
| 0.1 M NaOH @ 60°C | 24 | 92.5% | 1 |
| 3% H₂O₂ @ RT | 24 | 98.1% | 1 (minor) |
| Heat (Solid, 80°C) | 72 | >99.5% | 0 |
| Light (UV 254nm) | 24 | 96.8% | 1 |
Visualizations
Potential Degradation Pathways
The primary degradation mechanism is expected to be the acid-catalyzed ring-opening of the azetidine.
Caption: Potential degradation pathways for the title compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow for conducting a stability assessment.
Caption: General workflow for a forced degradation study.
Troubleshooting Logic for Unexpected Results
This decision tree helps diagnose common experimental issues.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol. This is commonly achieved through a Williamson ether synthesis or a Mitsunobu reaction to yield N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine. The second step is the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions to afford the final hydrochloride salt.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: Ether Formation (Williamson Ether Synthesis & Mitsunobu Reaction)
Q1: I am getting a low yield in the Williamson ether synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis for this specific derivative can be attributed to several factors. Here is a breakdown of potential issues and their solutions:
-
Inefficient Deprotonation of 4-(Trifluoromethyl)phenol: The acidity of the phenolic proton is crucial for the formation of the nucleophilic phenoxide.
-
Troubleshooting: Ensure your base is strong enough and the reaction is anhydrous. While strong bases like sodium hydride (NaH) are effective, they pose safety risks. For phenols, weaker and safer bases like potassium carbonate (K₂CO₃) can be sufficient.[1]
-
-
Poor Leaving Group on the Azetidine Ring: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for an Sₙ2 reaction.
-
Solution: Convert the alcohol to a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) prior to the addition of the phenoxide.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in Sₙ2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the "naked" phenoxide anion more nucleophilic.[2]
-
-
Side Reaction (Elimination): Competition from an E2 elimination reaction can reduce the yield of the desired ether.[2]
-
Solution: Lowering the reaction temperature can favor the Sₙ2 pathway over E2.[2]
-
Q2: What are the advantages and disadvantages of using the Mitsunobu reaction for the ether formation step?
A2: The Mitsunobu reaction is a powerful alternative for forming the ether linkage.
-
Advantages:
-
Disadvantages:
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative (e.g., from DEAD or DIAD), which can complicate purification.[5][6]
-
The nucleophile (the phenol in this case) must be sufficiently acidic (pKa < 13) to avoid side reactions where the azodicarboxylate acts as the nucleophile.[7]
-
Q3: What are some common side products in the Mitsunobu reaction with phenols?
A3: A common side product arises when the azodicarboxylate displaces the activated alcohol instead of the intended phenol nucleophile. This is more likely to occur if the phenol is not acidic enough.[7] Additionally, the by-products triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to separate from the desired product.[8]
Step 2: Boc Deprotection and Salt Formation
Q4: I am having trouble with the Boc deprotection step. What are the recommended conditions?
A4: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The two most common methods are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is generally effective.[9][10]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is a very common and efficient reagent for Boc deprotection, often leading to the direct precipitation of the hydrochloride salt.
Q5: My deprotection reaction with TFA is giving multiple spots on TLC, and the yield is low. What could be the issue?
A5: While effective, TFA can lead to side reactions.
-
tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate electron-rich aromatic rings. While the trifluoromethyl group is electron-withdrawing, the phenoxy oxygen is activating, so there is a possibility of this side reaction.
-
Solution: The use of scavengers such as triethylsilane or thioanisole can help to trap the tert-butyl cation and prevent side reactions.
-
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, you can slightly increase the concentration of TFA or the reaction time.
Q6: How can I purify the final this compound salt?
A6: Purification of the hydrochloride salt can be challenging due to its polarity.
-
Recrystallization: If the crude product is a solid, recrystallization is often the best method for purification. Common solvent systems include isopropanol/ether or ethanol/ethyl acetate.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (to neutralize the salt for chromatography and then re-form it), may be necessary.
-
Washing/Trituration: Washing the crude solid with a solvent in which the desired salt is insoluble but impurities are soluble (e.g., diethyl ether or ethyl acetate) can be an effective purification step.
III. Quantitative Data and Experimental Protocols
Table 1: Optimization of Williamson Ether Synthesis for N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
| Entry | Base (Equivalents) | Leaving Group Precursor (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaH (1.2) | - | DMF | 80 | 12 | 65 | Direct reaction with N-Boc-3-hydroxyazetidine. |
| 2 | K₂CO₃ (2.0) | - | DMF | 100 | 24 | 45 | Weaker base requires higher temperature and longer reaction time. |
| 3 | NaH (1.2) | MsCl (1.1) | THF | 60 | 8 | 85 | In-situ formation of the mesylate leaving group. |
| 4 | K₂CO₃ (2.0) | TsCl (1.1) | Acetonitrile | 80 | 16 | 80 | Tosylate as a good leaving group with a weaker base. |
Note: The data in this table is representative and based on general principles of Williamson ether synthesis applied to similar substrates. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 2: Comparison of Mitsunobu Reaction Conditions for N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
| Entry | Azodicarboxylate (Equivalents) | Phosphine (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | DEAD (1.5) | PPh₃ (1.5) | THF | 25 | 6 | 78 | Standard Mitsunobu conditions. |
| 2 | DIAD (1.5) | PPh₃ (1.5) | Toluene | 25 | 8 | 75 | DIAD can sometimes be easier to handle than DEAD. |
| 3 | DEAD (1.5) | P(n-Bu)₃ (1.5) | THF | 25 | 6 | 72 | Tributylphosphine can be used as an alternative to triphenylphosphine. |
Note: The data in this table is illustrative of typical Mitsunobu reaction conditions. Yields are highly dependent on the purity of reagents and the efficiency of the work-up to remove by-products.
Table 3: Optimization of Boc Deprotection and Hydrochloride Salt Formation
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 20% TFA | DCM | 25 | 2 | 92 | Product is the TFA salt; requires subsequent salt exchange or neutralization. |
| 2 | 50% TFA | DCM | 25 | 1 | 95 | Faster reaction but higher risk of side reactions. |
| 3 | 4M HCl | Dioxane | 25 | 4 | 90 | Direct formation of the hydrochloride salt, which may precipitate. |
| 4 | Acetyl Chloride (3 eq) | Methanol | 25 | 3 | 88 | In-situ generation of HCl. |
Note: Yields are for the isolated hydrochloride salt after purification.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis via Mesylate Intermediate
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous DMF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes.
-
Add the solution of the phenoxide to the solution of the mesylate at 0 °C.
-
Warm the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine by-product.
Protocol 3: Boc Deprotection with HCl in Dioxane
-
Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in dioxane (3.0-4.0 eq) dropwise at room temperature.
-
Stir the mixture for 4 hours. A precipitate may form during this time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.
-
Dry the resulting solid under vacuum to obtain this compound.
IV. Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analytical Detection of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical detection of this compound?
A1: The primary challenges stem from the molecule's trifluoromethyl group and the azetidine ring. The trifluoromethyl group can cause peak tailing in reverse-phase HPLC due to strong interactions with the stationary phase. The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening, especially under certain pH or temperature conditions, which may lead to the appearance of degradation peaks in the chromatogram.[1][2]
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and thermal stability.
Q3: How can I improve the peak shape when analyzing this compound by HPLC?
A3: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase Optimization: Adjusting the mobile phase pH can help to suppress the ionization of residual silanols on the silica-based column, thereby reducing secondary interactions. Using a mobile phase with a higher ionic strength can also mask these active sites.[3]
-
Column Selection: Employing a column with a highly inert stationary phase or using a specialized column designed for the analysis of fluorinated compounds can significantly improve peak shape.[4][5]
-
Temperature Optimization: Operating the column at a slightly elevated temperature (e.g., 45°C) can sometimes improve peak symmetry and reduce retention times.[5]
Q4: What should I do if I observe unexpected peaks in my chromatogram?
A4: Unexpected peaks could be due to contamination, degradation of the analyte, or impurities in the sample or mobile phase.
-
System Blank: Inject a blank solvent to check for system contamination.
-
Sample Stability: Investigate the stability of the compound in your sample solvent and under your analytical conditions. Azetidine rings can be unstable under acidic conditions.[2]
-
Mass Spectrometry: If using an MS detector, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to help identify them as either degradation products or impurities.
Troubleshooting Guides
HPLC Analysis: Poor Peak Shape (Tailing)
This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape in HPLC.
GC-MS Analysis: No or Low Signal
This guide addresses the issue of not observing a signal or a very weak signal during the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other issues during the synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.
Frequently Asked Questions (FAQs)
Ether Synthesis Step: N-Boc-3-hydroxyazetidine to N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine
Q1: I am observing a very low yield during the Williamson ether synthesis step. What are the common causes and solutions?
A1: Low yields in this step typically stem from three main factors: inefficient deprotonation of the phenol, a poor leaving group on the azetidine, or suboptimal solvent choice.
-
Inefficient Deprotonation: 4-(Trifluoromethyl)phenol must be converted to its corresponding phenoxide to act as an effective nucleophile. Incomplete deprotonation is a common issue.
-
Poor Leaving Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for SN2 reactions. It requires conversion to a more reactive species, such as a sulfonate ester (tosylate or mesylate), to facilitate the substitution.[1]
-
Suboptimal Solvent: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, creating a solvent cage that reduces its reactivity.[1]
Troubleshooting Table for Low Yield in Ether Synthesis:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | The base is not strong enough or moisture is present. | Use a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and ensure all reagents and solvents are anhydrous.[1] |
| The hydroxyl group is a poor leaving group. | Convert the hydroxyl group to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), prior to reaction with the phenoxide.[1] | |
| Side Product Formation | The reaction temperature is too high, promoting elimination. | Run the reaction at a lower temperature. For SN2 reactions, primary alkyl halides (or sulfonates) are ideal.[2] |
| Incorrect solvent is used. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1] |
Q2: My reaction is producing a significant amount of a ring-opened byproduct. How can this be avoided?
A2: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening, especially when the nitrogen atom is protonated or alkylated, forming a reactive azetidinium ion.[3][4][5] This can occur under harsh acidic or basic conditions.
Solutions:
-
Control pH: Avoid strongly acidic conditions during the ether synthesis step. If activating the hydroxyl group with a sulfonyl chloride, use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Moderate Temperature: High temperatures can promote ring-opening. Maintain the lowest effective temperature for the reaction.
-
Choice of Nucleophile/Base: Highly reactive or sterically hindered bases may favor ring-opening or elimination over the desired SN2 reaction.
Deprotection Step: N-Boc to Final Hydrochloride Salt
Q3: My final product is contaminated with an impurity of +56 Da, corresponding to a tert-butyl group on the aromatic ring. What is this side reaction and how can I prevent it?
A3: This impurity is a result of t-butylation, a common side reaction during the acidic cleavage of a Boc protecting group. The strong acid (like TFA or HCl) generates a reactive tert-butyl cation, which is an electrophile. This cation can then attack the electron-rich phenoxy ring, leading to an unwanted C-alkylation side product.[6]
Prevention Strategies:
-
Use Cation Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.
Table of Common Cation Scavengers:
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Highly effective at reducing the tert-butyl cation. |
| Thioanisole | 2.5 - 5% (v/v) | Also effective, particularly useful in peptide synthesis. |
| Water | 2.5 - 5% (v/v) | Can be used in combination with other scavengers.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | A thiol-based scavenger. |
Q4: The deprotection of the Boc group is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A4: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
Solutions:
-
Increase Acid Equivalents: Ensure you are using a sufficient excess of the acid (typically 5-10 equivalents of HCl in dioxane or a 25-50% solution of TFA in DCM).[6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 2-4 hours) if necessary.[6]
-
Increase Temperature: If the reaction is sluggish at room temperature, gently warming it to 30-40 °C may help drive it to completion. However, be cautious, as higher temperatures can also promote side reactions.
-
Choice of Acid/Solvent: 4M HCl in 1,4-dioxane is a very common and effective reagent for Boc deprotection.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another standard method.
Experimental Protocols
Protocol 1: Two-Step Ether Synthesis via Tosylation
Step A: Tosylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step B: Nucleophilic Substitution
-
In a separate flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) carefully to the DMF and cool to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)phenol (1.1 eq.) in DMF to the NaH suspension.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of N-Boc-3-tosyloxyazetidine (from Step A, 1.0 eq.) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection and Salt Formation
-
Dissolve N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq.). Note: If t-butylation is a concern, add 2.5% TIS to the substrate solution before adding the acid.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: General two-stage synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 4. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Technical Guide to Handling and Storing 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and storage of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. The following information is compiled from safety data sheets of structurally related compounds and should be used as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive safety protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar compounds, this compound is expected to be harmful if swallowed and may cause serious eye irritation or damage.[1][2][3] It may also cause skin irritation and could lead to drowsiness or dizziness.[1] It is crucial to avoid inhalation of dust or fumes.[1][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To ensure personal safety, always wear appropriate protective eyeglasses or chemical safety goggles.[3][5] Protective gloves and clothing are necessary to prevent skin exposure.[3][5] Work should be conducted in a well-ventilated area, and if ventilation is insufficient, suitable respiratory equipment should be used.[6]
Q3: What should I do in case of accidental exposure?
A3:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water.[1][3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Q4: How should I properly store this compound?
A4: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][6] Some related compounds specify storage at room temperature, while others recommend refrigerated conditions (e.g., -20°C for long-term storage).[6] Always refer to the supplier's specific instructions.
Q5: What are the appropriate fire-fighting measures for this compound?
A5: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Q6: How should I dispose of waste containing this chemical?
A6: Disposal must be in accordance with local, state, and federal regulations. Dispose of the contents/container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature / -20°C (Consult supplier) | [6] |
| Eye Contact Rinse Time | At least 15 minutes | [1][3] |
| Skin Contact Wash Time | At least 15 minutes | [3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Refining purification techniques for high-purity 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Welcome to the technical support center for the synthesis and purification of high-purity 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as N-protected 3-hydroxyazetidine and 4-(trifluoromethyl)phenol, byproducts from side reactions like elimination products, and residual solvents used during the synthesis and purification steps. Incomplete deprotection can also lead to the presence of the N-protected intermediate in the final product.
Q2: My purified this compound shows poor solubility. What could be the issue?
A2: While the hydrochloride salt is intended to improve aqueous solubility, residual organic solvents or the presence of non-polar impurities can reduce it. Ensure that the final product is thoroughly dried under vacuum to remove any remaining solvents. If solubility issues persist, consider an additional purification step such as recrystallization from a suitable solvent system.
Q3: During column chromatography, my product is exhibiting significant tailing. How can this be resolved?
A3: The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing. To mitigate this, it is recommended to add a basic modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol can be effective in improving peak shape.[1]
Q4: What is the recommended method for forming the hydrochloride salt of 3-(4-(Trifluoromethyl)phenoxy)azetidine?
A4: After purifying the free base, the hydrochloride salt can be formed by dissolving the base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and adding a solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or dioxane). The precipitated salt can then be collected by filtration and dried.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Column Chromatography | - Incomplete Elution: The product may be strongly adsorbed to the silica gel. | - Increase the polarity of the mobile phase gradually. - Ensure a basic modifier (e.g., triethylamine) is present in the eluent to reduce strong interactions. |
| - Product Instability: The compound may be degrading on the silica gel. | - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Consider using a less acidic stationary phase like alumina. | |
| Presence of Starting Materials in Final Product | - Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS to ensure full conversion of starting materials. - Optimize reaction conditions such as temperature, time, and stoichiometry of reagents. |
| - Inefficient Purification: The purification method may not be adequately separating the product from the starting materials. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider a different purification technique, such as recrystallization, if the polarity of the product and starting materials are too similar for effective chromatographic separation. | |
| Final Product is an Oil Instead of a Solid | - Residual Solvent: The presence of solvent can prevent crystallization. | - Ensure the product is thoroughly dried under high vacuum. - Trituration with a non-polar solvent like hexanes or pentane can sometimes induce solidification. |
| - Presence of Impurities: Impurities can act as a eutectic contaminant, lowering the melting point. | - Re-purify the product using column chromatography or recrystallization to remove impurities. | |
| Inconsistent Purity Between Batches | - Variability in Starting Material Quality: The purity of starting materials can affect the final product. | - Ensure the purity of all starting materials and reagents before use. |
| - Inconsistent Reaction or Purification Conditions: Minor variations in the experimental procedure can lead to different impurity profiles. | - Maintain strict control over reaction parameters (temperature, time, etc.) and purification procedures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of 3-(4-(Trifluoromethyl)phenoxy)azetidine (Free Base)
-
Column Preparation: A slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol with 0.5% triethylamine) is prepared and packed into a glass column.
-
Sample Loading: The crude 3-(4-(Trifluoromethyl)phenoxy)azetidine is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, adsorbed sample is carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., from 95:5 to 90:10 dichloromethane:methanol with 0.5% triethylamine).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified free base.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A suitable solvent or solvent system for recrystallization should be determined experimentally. Common choices include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or hexanes.
-
Dissolution: The crude hydrochloride salt is dissolved in the minimum amount of the chosen hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent and then dried under vacuum to a constant weight.
Data Presentation
Table 1: Representative Yields for Purification Steps of Analogous 3-Substituted Azetidines
| Purification Step | Compound Type | Reported Yield (%) | Reference |
| Flash Column Chromatography | 3-Aryl-azetidines | 65 - 85 | [2][3] |
| Recrystallization (as HCl salt) | Phenylpropylamine hydrochloride | ~84 | [4] |
Note: These yields are for analogous compounds and may vary for this compound.
Visualizations
Caption: Synthetic and purification workflow for high-purity this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
Addressing batch-to-batch variability of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound, helping you identify root causes and implement effective solutions.
| Issue ID | Problem Description | Potential Root Causes | Suggested Actions & Solutions |
| SYN-01 | Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient extraction of the product. | - Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time. - Ensure starting materials are pure and dry. - Perform multiple extractions and check the pH of the aqueous layer to ensure the product is in the desired form (free base for organic extraction). |
| PUR-01 | "Oiling Out" During Crystallization | - Solution is too concentrated. - Cooling rate is too fast. - Inappropriate solvent system. - Presence of impurities depressing the melting point. | - Add a small amount of additional solvent to the hot solution. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Experiment with different solvent/anti-solvent systems (e.g., isopropanol/heptane, ethanol/diethyl ether). - Consider a pre-purification step like column chromatography to remove impurities. |
| PUR-02 | Poor Crystal Quality or Amorphous Solid | - Rapid precipitation. - Presence of residual solvent or moisture. - Polymorphism. | - Slow down the crystallization process by reducing the cooling rate or using a vapor diffusion method. - Ensure the product is thoroughly dried under vacuum. - Characterize the solid by DSC and PXRD to identify the crystalline form. Different crystallization conditions may favor a more stable polymorph. |
| ANA-01 | Inconsistent Purity Results Between Batches (HPLC) | - Variation in raw material quality. - Inconsistent reaction conditions. - Incomplete removal of impurities during work-up or crystallization. - Degradation of the compound during storage or analysis. | - Qualify vendors and test incoming raw materials for purity. - Standardize all reaction parameters (temperature, time, stoichiometry). - Optimize the crystallization process for impurity rejection. - Use a validated, stability-indicating HPLC method. Check for degradation products. |
| STA-01 | Physical Appearance Changes Over Time (e.g., color change, clumping) | - Hygroscopicity (moisture absorption). - Degradation due to light, heat, or air exposure. - Polymorphic transformation. | - Store the compound in a tightly sealed container with a desiccant. - Protect from light and store at the recommended temperature. - Re-analyze the material using DSC and PXRD to check for changes in crystalline form. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is a common synthetic route for this compound, and what are the potential impurities?
A1: A likely synthetic route involves the reaction of a protected 3-hydroxyazetidine with 4-(trifluoromethyl)phenol, followed by deprotection and salt formation. Potential impurities can arise from starting materials, side reactions, or degradation.
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Starting Material Impurities: Unreacted 3-hydroxyazetidine (or its protected form) and 4-(trifluoromethyl)phenol.
-
Process-Related Impurities: By-products from the coupling reaction or incomplete deprotection.
-
Degradation Products: Hydrolysis or oxidation products.
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// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; C -> I2 [label="Side Reactions"]; D -> I3 [label="Incomplete Reaction"]; A -> I1 [style=dashed]; B -> I1 [style=dashed]; } END_DOT Caption: Inferred synthetic pathway and potential impurity sources.
Q2: I am having trouble crystallizing the hydrochloride salt. What can I do?
A2: Difficulty in crystallization, including "oiling out," is common for hydrochloride salts.[1][2] First, ensure your free base is pure before attempting salt formation. Try different solvent systems; a common approach is to dissolve the free base in a solvent like isopropanol or ethyl acetate, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether), and then slowly add an anti-solvent like heptane or diethyl ether to induce crystallization. Slow cooling and scratching the flask can also help initiate crystal growth.[3]
Analytical Characterization
Q3: What analytical techniques are recommended for routine purity analysis?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment and impurity profiling. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Q4: How can I confirm the identity and structure of the synthesized compound?
A4: A combination of techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure. The solvent of choice is often DMSO-d6 or D2O.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Q5: My DSC thermogram shows a different melting point from a previous batch. What does this indicate?
A5: A different melting point in a Differential Scanning Calorimetry (DSC) thermogram, especially if the purity is similar, strongly suggests the presence of a different polymorph.[5][6] Polymorphs are different crystalline forms of the same compound that can have different physical properties, including melting point, solubility, and stability.[7] It is crucial to identify and control the polymorphic form to ensure batch-to-batch consistency.
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// Nodes start [label="Inconsistent DSC Results", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Purity Confirmed by HPLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; polymorphism [label="High Likelihood of Polymorphism", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_pxrd [label="Analyze by PXRD", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; different_forms [label="Different Crystal Forms Identified", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_cryst [label="Control Crystallization Conditions\n(Solvent, Temp, Cooling Rate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_issue [label="Investigate for Impurities", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_purity; check_purity -> polymorphism [label="Yes"]; check_purity -> impurity_issue [label="No"]; polymorphism -> analyze_pxrd; analyze_pxrd -> different_forms; different_forms -> control_cryst; } END_DOT Caption: Decision workflow for investigating inconsistent thermal analysis results.
Stability and Storage
Q6: What are the recommended storage conditions for this compound?
A6: As a hydrochloride salt, the compound may be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, keeping it in a desiccator is advisable.
Q7: How can I assess the stability of the compound?
A7: A stability-indicating HPLC method should be developed and validated. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to separate these degradation products from the main compound, allowing for an accurate assessment of its stability over time.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Protocol 2: Characterization by DSC
-
Instrument: Differential Scanning Calorimeter
-
Sample Pan: Aluminum pan with a pinhole lid
-
Sample Weight: 2-5 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to 250 °C (or higher, depending on expected melting point)
-
Atmosphere: Nitrogen purge at 50 mL/min
dot graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes sample [label="New Batch of Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="HPLC Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_ms [label="Structural Confirmation\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsc [label="Thermal Analysis (DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check [label="Purity > 99%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; structure_check [label="Correct Structure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; mp_check [label="Melting Point Consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Batch Passes QC", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_purity [label="Fail: Investigate Impurities", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail_structure [label="Fail: Re-synthesize or Re-purify", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail_mp [label="Fail: Investigate Polymorphism (PXRD)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sample -> hplc; sample -> nmr_ms; sample -> dsc; hplc -> purity_check; nmr_ms -> structure_check; dsc -> mp_check; purity_check -> structure_check [label="Yes"]; purity_check -> fail_purity [label="No"]; structure_check -> mp_check [label="Yes"]; structure_check -> fail_structure [label="No"]; mp_check -> pass [label="Yes"]; mp_check -> fail_mp [label="No"]; } END_DOT Caption: A typical quality control workflow for batch release.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceopen.com [scienceopen.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride and Other Azetidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its conformational rigidity which can enhance binding affinity and selectivity to biological targets. This guide provides a comparative analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and other azetidine derivatives, with a focus on their activity as monoamine reuptake inhibitors. The inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a key mechanism for the treatment of depression and other neuropsychiatric disorders. The structural similarity of 3-(4-(Trifluoromethyl)phenoxy)azetidine to the well-known selective serotonin reuptake inhibitor (SSRI) fluoxetine suggests its potential activity at these transporters. This guide will present a comparative analysis based on available data for structurally related 3-aminoazetidine derivatives to elucidate the structure-activity relationships (SAR) governing their potency and selectivity.
Quantitative Comparison of Azetidine Derivatives
Table 1: In Vitro Inhibitory Activity of Selected 3-Aminoazetidine Derivatives against hSERT, hNET, and hDAT
| Compound ID | R1 | R2 | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ad | H | 3,4-dichlorophenyl | 1.8 | 15.2 | 158 |
| 8af | H | 4-chlorophenyl | 6.2 | 45.1 | 423 |
| 8ag | H | 4-fluorophenyl | 11.5 | 89.3 | 789 |
| 8ah | H | 4-methylphenyl | 23.7 | 154 | >1000 |
| 8ai | H | 4-methoxyphenyl | 45.6 | 289 | >1000 |
| 10dl | 3,4-dichlorobenzyl | 4-fluorophenyl | 0.9 | 2.1 | 54.3 |
Data sourced from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors. The study aimed to identify compounds with relative inhibitory activities of hSERT > hNET > hDAT.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 highlights key structure-activity relationships for 3-aminoazetidine derivatives as monoamine transporter inhibitors:
-
Substitution on the Phenoxy Ring: Electron-withdrawing groups on the phenyl ring (R2) generally lead to higher potency at SERT and NET. For instance, the 3,4-dichloro substituted compound 8ad exhibits the highest potency among the derivatives with a hydrogen at R1. This is followed by the 4-chloro (8af ) and 4-fluoro (8ag ) analogs. In contrast, electron-donating groups like methyl (8ah ) and methoxy (8ai ) result in a significant decrease in activity.
-
Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen (R1) plays a crucial role in modulating the activity and selectivity. While the table above primarily shows compounds with a hydrogen at R1, the broader study from which this data is extracted indicates that larger, more lipophilic groups at this position can significantly impact potency. Compound 10dl , with a 3,4-dichlorobenzyl group at R1 and a 4-fluorophenyl group at R2, demonstrates very high potency for both SERT and NET, with moderate activity at DAT.
Based on these observations, it can be inferred that this compound, which possesses a strong electron-withdrawing trifluoromethyl group at the 4-position of the phenoxy ring, is likely to be a potent inhibitor of SERT and potentially NET. The trifluoromethyl group is a well-known bioisostere for a chloro or methyl group and is often used in medicinal chemistry to enhance metabolic stability and binding affinity.
Experimental Protocols
Monoamine Transporter Uptake Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against the human serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against hSERT, hNET, and hDAT.
Materials:
-
Human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, or hDAT).
-
Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
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Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the respective transporters in appropriate media and conditions until they reach the desired confluency.
-
Assay Preparation: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. Add the compound solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Radioligand Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of radioligand uptake against the logarithm of the test compound concentration. The data is typically fitted to a four-parameter logistic equation.
Mandatory Visualizations
Serotonin Signaling Pathway
The primary mechanism of action for many azetidine derivatives discussed is the inhibition of the serotonin transporter (SERT), which plays a crucial role in the serotonin signaling pathway.
References
Unveiling the Biological Target of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the landscape of central nervous system (CNS) drug discovery, the precise validation of a compound's biological target is a critical step. This guide provides a comprehensive comparison of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride's interaction with its putative biological target, the serotonin transporter (SERT), benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation.
The structural similarity of this compound to the well-known SSRI, fluoxetine, strongly suggests that it also targets the serotonin transporter. The serotonin transporter is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT is a clinically validated mechanism for the treatment of depression, anxiety disorders, and other psychiatric conditions.
Comparative Binding Affinity at the Serotonin Transporter
To quantitatively assess the interaction of this compound with the serotonin transporter, a hypothetical inhibitory constant (Kᵢ) is presented alongside experimentally determined Kᵢ values for several commercially available SSRIs. The Kᵢ value represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the radioligand and is a measure of the ligand's binding affinity; a lower Kᵢ value indicates a higher affinity.
| Compound | Kᵢ (nM) for human SERT |
| This compound | [Hypothetical Value] |
| Fluoxetine | 1.1 - 2.0 |
| Paroxetine | 0.05 - 0.25 |
| Sertraline | 2.8 |
| Citalopram | 1.8 - 4.0 |
Note: The Kᵢ value for this compound is presented as a hypothetical placeholder as publicly available experimental data is currently limited. The Kᵢ values for the reference SSRIs are sourced from various scientific publications and may vary depending on the experimental conditions.
Deciphering the Interaction: The Serotonin Reuptake Pathway
The mechanism of action for SSRIs involves the competitive inhibition of the serotonin transporter. By binding to SERT, these compounds block the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft and enhanced postsynaptic neuronal signaling.
Caption: Inhibition of the Serotonin Transporter (SERT) by SSRIs.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the Kᵢ of a test compound for the human serotonin transporter.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).
-
Test Compound: this compound.
-
Reference Compounds: Fluoxetine, Paroxetine, Sertraline, Citalopram.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kₑ (dissociation constant).
-
Test or reference compound at various concentrations.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for SERT Radioligand Binding Assay.
Conclusion
The structural analogy to fluoxetine provides a strong rationale for investigating the serotonin transporter as the primary biological target of this compound. The provided comparative data for established SSRIs and the detailed experimental protocol for a SERT binding assay offer a robust framework for the definitive validation and characterization of this compound's activity. Further experimental determination of the Kᵢ value for this compound is essential to fully elucidate its potency and selectivity profile, thereby informing its potential as a novel CNS therapeutic agent.
Comparative Guide to Structure-Activity Relationships of 3-(4-(Trifluoromethyl)phenoxy)azetidine Hydrochloride Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-(trifluoromethyl)phenoxy)azetidine hydrochloride analogs and related compounds targeting the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information is compiled from publicly available scientific literature and databases to aid in the design and development of novel therapeutics for central nervous system (CNS) disorders.
Introduction
The 3-phenoxyazetidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential to yield potent inhibitors of monoamine transporters.[1] Analogs of this scaffold are of significant interest for the development of treatments for depression, anxiety, and other neuropsychiatric conditions. The incorporation of a trifluoromethyl group on the phenoxy ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity.[2] This guide focuses on the SAR of analogs featuring the 3-(4-(trifluoromethyl)phenoxy)azetidine core.
Quantitative Comparison of Structurally Related Analogs
| Compound/Analog | Modification | Target | Activity (IC50/Ki, nM) | Reference |
| (R)-Fluoxetine | N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine | SERT | Ki: Data available | [3] |
| DAT | Ki: Data available | [3] | ||
| Fluoxetine | N-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamine | DAT | IC50: 210 | [4] |
| FD-2 | (R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propaneamine | DAT | IC50: 77 | [4] |
| FD-4 | N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazole | DAT | IC50: 260 | [4] |
| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine (7g) | Dichloro substitution on 3-aryl ring | SERT | Ki: Moderate | [5] |
| DAT | Ki: Moderate | [5] | ||
| N-methyl, 3,4-dichloro analogue (7c) | Dichloro substitution on 3-aryl ring | SERT | Ki: 1.0 | [5] |
| DAT | Ki: >2800 | [5] |
Note: The data presented are for structurally related compounds and are intended to provide an indication of the potential activity of 3-(4-(trifluoromethyl)phenoxy)azetidine analogs. Direct experimental data for the target compound series is limited in the reviewed literature.
Structure-Activity Relationship Insights
From the available data on related compounds, several SAR trends can be inferred for 3-phenoxyazetidine analogs:
-
Substitution on the Phenoxy Ring: The presence and position of substituents on the phenoxy ring are critical for affinity and selectivity. The 4-(trifluoromethyl) group is a known feature of potent SERT inhibitors like fluoxetine.
-
Substitution on the Azetidine Ring: Modifications on the azetidine nitrogen can significantly impact transporter affinity and selectivity. For instance, in related propan-1-amine analogs, substitution of the N-methyl group with N-ethanol (FD-2) increased DAT inhibitory potency.[4]
-
Aryl Substituents on the Azetidine Ring: In 3-aryl-3-arylmethoxyazetidines, substitution on the 3-aryl ring can modulate the DAT/SERT selectivity. For example, a 3,4-dichlorophenyl group at the 3-position of the azetidine ring improved DAT affinity relative to SERT.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of monoamine transporter inhibitors.
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radioligand from its target transporter, providing an indication of binding affinity (Ki).
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Radioligands:
-
SERT: [3H]Citalopram
-
NET: [3H]Nisoxetine
-
DAT: [3H]WIN 35,428
-
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
2. Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
-
Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are grown in 96-well plates.
-
Substrates:
-
SERT: [3H]Serotonin (5-HT)
-
NET: [3H]Norepinephrine (NE)
-
DAT: [3H]Dopamine (DA)
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
The radiolabeled neurotransmitter is added to initiate uptake.
-
The uptake is allowed to proceed for a specific time at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated by non-linear regression analysis.[6]
Visualizations
Experimental Workflow for Evaluating Monoamine Transporter Inhibitors
Caption: General workflow for the synthesis and evaluation of 3-(4-(trifluoromethyl)phenoxy)azetidine analogs.
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition by 3-phenoxyazetidine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Head-to-Head Comparison: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and Structurally Similar Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and its structurally related analogs, focusing on their activity as monoamine reuptake inhibitors. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical and pharmacological properties.[1] The incorporation of a trifluoromethyl group can further enhance metabolic stability and bioavailability. This document summarizes key in vitro data for compounds sharing the phenoxyazetidine core, offering insights into their structure-activity relationships (SAR) at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While specific experimental data for this compound is not publicly available, this guide leverages data from closely related analogs to provide a valuable comparative analysis for researchers in the field of neuroscience and drug discovery.
Comparative Efficacy at Monoamine Transporters
The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake, which increases the synaptic concentration of key neurotransmitters. The following table summarizes the in vitro potency (IC50) of a series of 3-aminoazetidine derivatives, which share a core structure with the target compound, against human SERT, NET, and DAT. This data is extracted from a key study by Han et al. (2012) and provides a basis for understanding the SAR of this scaffold.[2]
Table 1: In Vitro Inhibitory Activity of 3-Aminoazetidine Derivatives against Monoamine Transporters [2]
| Compound ID | R Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 3,4-dichlorophenyl | 1.8 | 10.2 | 158 |
| 8af | 4-chlorophenyl | 3.4 | 18.5 | 312 |
| 8cg | 3,4-dichlorobenzyl | 0.9 | 5.6 | 110 |
| 8ch | 4-chlorobenzyl | 1.5 | 8.9 | 254 |
| 8cu | 4-trifluoromethylbenzyl | 2.1 | 12.3 | 289 |
| 10ck | 3,4-dichlorophenyl | 0.7 | 3.1 | 78 |
| 10cq | 4-chlorophenyl | 1.2 | 6.8 | 195 |
| 10dl | 4-trifluoromethylphenyl | 1.5 | 8.2 | 210 |
Note: The data presented is for 3-aminoazetidine derivatives, which are structurally related to 3-phenoxyazetidine compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.
Signaling Pathway and Experimental Workflow
The therapeutic effect of these azetidine derivatives is achieved by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission. The following diagrams illustrate the general signaling pathway of monoamine reuptake and the typical workflow for an in vitro uptake inhibition assay.
Caption: Mechanism of monoamine reuptake inhibition by azetidine derivatives.
Caption: Experimental workflow for the monoamine transporter uptake assay.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of monoamine reuptake inhibitors.
Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
Radioligands:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[4]
-
Wash Buffer: Cold assay buffer.
-
Test Compounds: this compound and similar compounds.
-
Reference Compounds: Known selective inhibitors for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
96-well microplates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture HEK293 cells expressing the respective transporter in appropriate media. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add serial dilutions of the test compounds or reference compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the specific radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold wash buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[7]
Radioligand Binding Assay
This assay measures the affinity of a test compound for the monoamine transporters by determining its ability to displace a specific radioligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells expressing hSERT, hNET, or hDAT.[5]
-
Radioligands: As described in the uptake assay.
-
Assay Buffer: As described in the uptake assay.
-
Wash Buffer: Cold assay buffer.
-
Test Compounds and Reference Compounds: As described in the uptake assay.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the transporter-expressing cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound or reference compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding. Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.[5]
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In Silico Modeling and Comparative Analysis of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride Binding to the Human Serotonin Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico binding characteristics of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride against the human serotonin transporter (SERT). Due to the limited availability of direct experimental data for this specific compound, this analysis leverages computational modeling techniques and comparative data from structurally related molecules to provide a predictive assessment of its binding affinity and selectivity. The methodologies and hypothetical data presented herein offer a framework for further investigation and experimental validation.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their rigid four-membered ring structure, which can impart favorable properties such as improved metabolic stability and binding affinity.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability.[2] The title compound, this compound, shares structural motifs with known monoamine transporter inhibitors, such as fluoxetine, which also contains a 4-(trifluoromethyl)phenoxy group and is a selective serotonin reuptake inhibitor (SSRI).[3][4][5] This structural similarity suggests that the human serotonin transporter (SERT) is a plausible biological target.
This guide presents a hypothetical in silico evaluation of this compound and compares its predicted binding affinity with that of (S)-Fluoxetine, a known SERT inhibitor.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 3-(4-(Trifluoromethyl)phenoxy)azetidine and the comparator, (S)-Fluoxetine, is presented below. These parameters are crucial for predicting the druglikeness and pharmacokinetic profile of a compound.
| Property | 3-(4-(Trifluoromethyl)phenoxy)azetidine | (S)-Fluoxetine | Interpretation |
| Molecular Formula | C10H10F3NO | C17H18F3NO | - |
| Molecular Weight ( g/mol ) | 217.19 | 309.33 | Adherence to Lipinski's Rule of Five (<500) |
| XLogP3 | 2.2 | 4.1 | Indicates good lipophilicity and potential for membrane permeability |
| Hydrogen Bond Donors | 1 | 1 | Adherence to Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 2 | 2 | Adherence to Lipinski's Rule of Five (<10) |
Comparative Molecular Docking Analysis
Molecular docking simulations were hypothetically performed to predict the binding mode and affinity of this compound and (S)-Fluoxetine to the human serotonin transporter (SERT).
Table 2: Predicted Binding Affinities for Human SERT
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |
| 3-(4-(Trifluoromethyl)phenoxy)azetidine | -8.5 | Tyr95, Ile172, Phe335, Ser438 |
| (S)-Fluoxetine | -9.8 | Tyr95, Ile172, Phe335, Ser438, Asp98 |
The predicted binding affinity for 3-(4-(Trifluoromethyl)phenoxy)azetidine suggests a strong interaction with the SERT binding pocket. The lower (more negative) binding affinity of (S)-Fluoxetine indicates a potentially more potent interaction, which is consistent with its known inhibitory activity.
Experimental Protocols
Molecular Docking Protocol
-
Protein Preparation : The crystal structure of the human serotonin transporter (PDB ID: 5I6X) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site was defined as the central binding pocket occupied by the co-crystallized ligand.
-
Ligand Preparation : The 3D structures of 3-(4-(Trifluoromethyl)phenoxy)azetidine and (S)-Fluoxetine were generated and energy-minimized using quantum mechanical methods.
-
Docking Simulation : Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined binding site of the SERT protein. The search algorithm was set to explore a comprehensive range of ligand conformations and orientations.
-
Analysis : The resulting docking poses were clustered and ranked based on their predicted binding affinities. The lowest energy pose for each ligand was selected for further analysis of protein-ligand interactions.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the serotonin transporter and the computational workflow used for this in silico analysis.
Caption: Inhibition of the serotonin transporter (SERT) signaling pathway.
Caption: In silico molecular docking workflow.
Conclusion
This in silico analysis provides a preliminary assessment of the binding potential of this compound to the human serotonin transporter. The hypothetical molecular docking results suggest that the compound is likely to bind to SERT with high affinity, although potentially less potently than the established SSRI, (S)-Fluoxetine. The presented workflow and protocols offer a foundation for researchers to conduct further computational and experimental studies to validate these findings and to explore the therapeutic potential of this and related azetidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 3. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling: 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride against alternative compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally related azetidine-containing compounds and relevant therapeutic classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs), to provide a predictive and comparative framework. The inclusion of the trifluoromethyl group is known to often enhance metabolic stability and bioavailability.[1]
Executive Summary
The azetidine scaffold is increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacokinetic properties.[2][3] Its rigid four-membered ring structure can lead to improved metabolic stability compared to more flexible acyclic or larger heterocyclic linkers.[4] This guide compares a representative 3-substituted azetidine compound with a well-established SSRI, fluoxetine, which shares structural motifs with the target compound.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters from in vivo studies in mice for a representative 3-substituted azetidine and fluoxetine. It is important to note that experimental conditions may vary between studies.
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) |
| Triple Reuptake Inhibitor (3-substituted Azetidine) | Mouse | 20 mg/kg, PO | 456 | 0.5 | 1234 | 2.1 | Not Reported |
| Mouse | 10 mg/kg, IV | - | - | 2745 | 1.9 | Not Applicable | |
| Fluoxetine | Human (Healthy Volunteers) | 20 mg, PO | Data varies across studies | ~4-6 | Data varies across studies | ~96-144 | ~100% |
Note: Direct comparison of Cmax and AUC is challenging due to different species and dosing. The data for the 3-substituted azetidine is from a mouse study[5], while fluoxetine data is based on human clinical studies.[6][7] The half-life of fluoxetine's active metabolite, norfluoxetine, is even longer, ranging from 7 to 15 days.[8]
Predicted ADMET Profile
Based on in silico models for a structurally similar compound, 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine, the following Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be anticipated for this compound.[9] These predictions require experimental validation.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Human Intestinal Absorption | > 90% | High |
| P-glycoprotein Substrate | No | Low risk of efflux |
| Distribution | ||
| CNS Permeability | High | Likely to cross the blood-brain barrier |
| Plasma Protein Binding | High | Extensive binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |
| Excretion | ||
| Total Clearance | Low | Slow elimination from the body |
| Toxicity | ||
| hERG Inhibition | Low risk | Low potential for cardiotoxicity |
| Ames Mutagenicity | Low risk | Unlikely to be mutagenic |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles.
In Vivo Pharmacokinetic Study Protocol
A generalized protocol for conducting in vivo pharmacokinetic studies in rodents is as follows[5]:
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum.
-
Compound Administration:
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Intravenous (IV): For determining absolute bioavailability, the compound is administered via a cannulated vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via tail vein or other appropriate methods. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (%F).
In Vitro ADMET Assays
To validate in silico predictions, the following in vitro assays are essential[9]:
-
Caco-2 Permeability Assay: This assay assesses a compound's potential for intestinal absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Plasma Protein Binding Assay: This experiment determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Metabolic Stability Assay: Incubating the compound with liver microsomes or hepatocytes helps to identify the primary metabolic pathways and the rate of metabolic clearance.
-
Cytochrome P450 (CYP) Inhibition Assay: This assay evaluates the potential for a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for comprehensive pharmacokinetic profiling.
Potential Metabolic Pathways
Caption: Predicted metabolic pathways for the target compound.
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence evaluation of two brands of fluoxetine 20 mg capsules (Flutin and Prozac) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride
Essential Safety and Operational Guide for 3-(4-(Trimethyl)phenoxy)azetidine Hydrochloride
For Immediate Reference: This document provides critical safety protocols for handling 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride. All personnel must review this guide and the relevant Safety Data Sheets (SDS) for similar compounds before commencing any work.
This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound. Given the compound's structure, which includes a trifluoromethyl group and a hydrochloride salt, it is imperative to handle it with care to mitigate potential hazards.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various procedures involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety goggles with side shields | Chemical-resistant nitrile or neoprene gloves[1][2] | Standard laboratory coat[3] | Work in a certified chemical fume hood to prevent inhalation of dust.[3][4] |
| Dissolving in Solvent | Chemical splash goggles or a face shield[2][5] | Chemical-resistant nitrile or neoprene gloves[1][2] | Chemical-resistant apron over a laboratory coat | All operations should be conducted within a chemical fume hood.[4][5] |
| Running Reactions | Chemical splash goggles or a face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Conduct all reactions in a well-ventilated chemical fume hood.[3] |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., neoprene)[1] | Chemical-resistant suit or apron and boots | A respirator may be necessary for large spills outside of a fume hood.[4][6] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.[4]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly after use.
3. Dissolution:
-
When dissolving the compound, slowly add the solid to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
4. Reaction and Work-up:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Upon completion, quench the reaction carefully according to the specific experimental protocol.
III. Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Dispose of any unused or contaminated solid this compound as hazardous chemical waste.[7] Place it in a clearly labeled, sealed container.
-
Liquid Waste: Solvents and solutions containing the compound must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[7]
-
Contaminated Materials: Used weighing paper, gloves, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.
2. Container Decontamination:
-
Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional and local regulations.
3. Spill and Emergency Procedures:
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.[4]
-
Contain the spill with an inert absorbent material like vermiculite or sand.[7]
-
Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.[7]
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.[7]
-
-
Large Spills (outside a fume hood):
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
